2-Amino-5-sulfamoylbenzoic acid
Description
The exact mass of the compound 2-Amino-5-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGAUAWPCLQHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059678 | |
| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-65-5 | |
| Record name | 2-Amino-5-(aminosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(aminosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Furosemide in Organic Solvents
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
This guide focuses on the solubility of Furosemide , chemically known as 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid. The initial topic of inquiry, "2-Amino-5-sulfamoylbenzoic acid," is a distinct chemical entity, identified as a known impurity of Furosemide (Furosemide Impurity 41). Given the extensive body of research and pharmaceutical relevance of Furosemide, and the comparative scarcity of data on its impurity, this guide will provide a comprehensive analysis of Furosemide's solubility. This approach ensures maximal value and applicability for professionals in drug development and research, where understanding the behavior of the active pharmaceutical ingredient (API) is paramount.
Introduction: The Critical Role of Solubility in Drug Development
Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. As a Biopharmaceutics Classification System (BCS) Class IV drug, Furosemide exhibits both low solubility and low permeability, posing significant challenges in formulation development.[1] A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise, but a critical prerequisite for designing effective drug delivery systems, optimizing crystallization processes, and ensuring consistent product performance. This guide provides an in-depth exploration of the theoretical and practical aspects of Furosemide's solubility in organic media, offering a foundational resource for scientists and researchers.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is governed by its inherent physicochemical properties. For Furosemide, these properties dictate its interaction with different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | [2] |
| Molecular Weight | 330.74 g/mol | [2] |
| Melting Point | 206-220 °C (decomposes) | [3] |
| pKa | 3.48 - 3.9 | [4] |
| LogP | 2.03 | [4] |
| Appearance | White to slightly yellow crystalline powder | [1] |
Furosemide's structure, featuring a carboxylic acid group, a sulfonamide group, an amine, and a furan ring, results in a molecule with both polar and non-polar regions.[5] This amphiphilic nature is a key determinant of its complex solubility profile. The acidic carboxylic acid group (pKa ≈ 3.8) means its ionization state, and thus its aqueous solubility, is highly pH-dependent.[1][4] In organic solvents, the interplay of hydrogen bonding, dipolar interactions, and dispersion forces governs its solubility.
Quantitative Solubility of Furosemide in Organic Solvents
The following table summarizes the available quantitative solubility data for Furosemide in a range of common organic solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Acetone | Room Temperature | 50 mg/mL (Soluble) | [3] |
| Methanol | Room Temperature | 50 mg/mL (Soluble, with heat) | [3] |
| Ethanol (96%) | Room Temperature | Sparingly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | [3] |
| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | |
| 1-Pentanol | 10.00 | 0.0154 (mole fraction) | [6] |
| 1-Pentanol | 50.00 | 0.0727 (mole fraction) | [6] |
| n-Propanol | 10.00 | 0.0053 (mole fraction) | [6] |
| n-Propanol | 50.00 | 0.0298 (mole fraction) | [6] |
| Isopropanol | 10.00 | 0.0035 (mole fraction) | [6] |
| Isopropanol | 50.00 | 0.0223 (mole fraction) | [6] |
| n-Butanol | 10.00 | 0.0031 (mole fraction) | [6] |
| n-Butanol | 50.00 | 0.0195 (mole fraction) | [6] |
| sec-Butanol | 10.00 | 0.0032 (mole fraction) | [6] |
| sec-Butanol | 50.00 | 0.0207 (mole fraction) | [6] |
| 2-Butanone | 10.00 | 0.0076 (mole fraction) | [6] |
| 2-Butanone | 50.00 | 0.0280 (mole fraction) | [6] |
| Methyl Acetate | 10.00 | 0.0053 (mole fraction) | [6] |
| Methyl Acetate | 50.00 | 0.0210 (mole fraction) | [6] |
| Ethyl Acetate | 10.00 | 0.0041 (mole fraction) | [6] |
| Ethyl Acetate | 50.00 | 0.0163 (mole fraction) | [6] |
Theoretical Framework for Solubility
A predictive understanding of solubility is invaluable in early-stage drug development, saving both time and resources. Several theoretical models can be employed to rationalize and forecast the solubility of Furosemide in organic solvents.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] A solvent is likely to dissolve a solute if their HSP values are similar.
The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Caption: Hansen Solubility Parameter space illustrating the relationship between Furosemide and good versus poor solvents.
Thermodynamic Models of Solubility
The solubility of a crystalline solid in a liquid solvent can be described by thermodynamic principles. The ideal solubility of a solute can be calculated using the van't Hoff equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, this model assumes an ideal solution, which is rarely the case in practice.
More sophisticated models, such as the Apelblat and Yaws models, provide a better correlation with experimental data by incorporating empirically derived parameters that account for non-ideal solution behavior.[6] These models are particularly useful for describing the temperature dependence of solubility.[6]
The Impact of Crystal Polymorphism
Furosemide is known to exist in different crystalline forms, or polymorphs.[8] These polymorphs, while chemically identical, have different crystal lattice arrangements and, consequently, different physical properties, including melting point and solubility. The stable, commercial form of Furosemide is typically Polymorph I. Other polymorphs or solvates may exhibit different solubility profiles. This is a critical consideration in drug development, as an unexpected polymorphic transformation can lead to changes in dissolution rate and bioavailability. Therefore, characterization of the solid-state form of Furosemide is a crucial step in any solubility study.
Experimental Determination of Solubility: A Self-Validating Protocol
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] The following protocol is a robust, self-validating system designed to yield accurate and reproducible results.
Materials and Equipment
-
Furosemide (or 2-Amino-5-sulfamoylbenzoic acid) of known purity
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the analyte
Step-by-Step Methodology
-
Solvent Saturation: Pre-saturate the organic solvent by adding a small amount of water (if applicable to the study design, e.g., for creating a water-saturated solvent system) and shaking for 24 hours at the desired experimental temperature. This step is crucial for obtaining true equilibrium solubility in solvent systems where mutual miscibility is a factor.
-
Preparation of Slurries: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solids at the end of the experiment is essential to ensure that a saturated solution has been achieved.
-
Equilibration: Add a known volume of the pre-saturated solvent to each vial. Place the vials in an orbital shaker set to the desired temperature and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion: A Foundation for Rational Drug Development
The solubility of Furosemide in organic solvents is a multifaceted property that is critical to its successful development as a pharmaceutical product. This guide has provided a comprehensive overview of the key factors influencing its solubility, from its intrinsic physicochemical properties to the impact of crystal polymorphism. By integrating theoretical models with robust experimental protocols, researchers and drug development professionals can gain a deeper understanding of Furosemide's behavior, enabling the rational design of formulations and manufacturing processes. The data and methodologies presented herein serve as a valuable resource for navigating the challenges associated with this important, yet poorly soluble, therapeutic agent.
References
- Pakzad, Y., et al. (2015). Comparative evaluation of various solubility enhancement strategies for furosemide.
- Jouyban, A., et al. (2006). Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments. Chemical & Pharmaceutical Bulletin, 54(5), 635-638.
-
Chen, J., et al. (2024). Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 69(6), 2374–2384. Available at: [Link]
- Jouyban, A. (2010).
- Maheshwari, R. K. (2012). SOLUBILITY OF FUROSEMIDE IN DIFFERENT HYDROTROPIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 555-556.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Solubility of Things. (n.d.). Furosemide. Retrieved from [Link]
- BenchChem. (2025). Furosemide: A Technical Guide to Solubility and Stability. Retrieved from a hypothetical BenchChem technical note.
- Luner, P. E. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.
-
ChemBK. (n.d.). 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
CORE. (n.d.). Enhancement of solubility and dissolution rate of Furosemide by ternary solid dispersion technique. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]
- Turk J Pharm Sci. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE.
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]
- Substance Details. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chembk.com [chembk.com]
- 4. turkjps.org [turkjps.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
The Multifaceted Biological Activities of 5-Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The 5-sulfamoylbenzoic acid core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. From established diuretics to emerging targeted cancer therapies, this versatile chemical entity continues to be a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the key biological activities of 5-sulfamoylbenzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing novel therapeutics based on this remarkable scaffold.
Carbonic Anhydrase Inhibition: A Prominent and Evolving Target
One of the most well-documented biological activities of 5-sulfamoylbenzoic acid derivatives is their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]
Mechanism of Action: Mimicking the Transition State
The sulfonamide group (-SO₂NH₂) of these derivatives is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, mimicking the tetrahedral transition state of the CO₂ hydration reaction. This interaction effectively blocks the enzyme's catalytic activity. The acidic nature of the benzoic acid moiety further contributes to the binding affinity and pharmacokinetic properties of these inhibitors.
Isoform Selectivity and Therapeutic Implications
There are at least 15 known human CA isoforms, and the therapeutic utility of inhibitors often depends on their selectivity for specific isoforms.[4]
-
Diuretic Activity: Inhibition of CA II in the renal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis. This is the basis for the clinical use of some sulfonamide diuretics.[5]
-
Antiglaucoma Effects: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6]
-
Anticancer Potential (Targeting CA IX and XII): The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and play a crucial role in tumor cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[3][7][8] 5-Sulfamoylbenzoic acid derivatives that selectively inhibit these isoforms are of significant interest as novel anticancer agents.[4][9]
Signaling Pathways in Cancer Mediated by CA IX and XII Inhibition
The inhibition of CA IX and XII in the tumor microenvironment can disrupt key signaling pathways that promote cancer progression. The acidic microenvironment maintained by these enzymes is crucial for the activation of pathways that drive invasion and metastasis. By neutralizing this acidity, inhibitors can indirectly modulate these pathways.
Caption: Inhibition of CA IX/XII by 5-sulfamoylbenzoic acid derivatives.
Anticancer Activity: Beyond Carbonic Anhydrase Inhibition
While CA IX and XII inhibition is a primary mechanism, some 5-sulfamoylbenzoic acid derivatives exhibit anticancer activity through other pathways as well. Studies have reported their efficacy against various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells.[10]
Structure-Activity Relationship (SAR) for Anticancer Effects
The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the benzoyl and sulfamoyl moieties.
| R¹ Substituent (on Benzoyl Ring) | R² Substituent (on Sulfamoyl Nitrogen) | Observed Anticancer Activity | Reference |
| 2,4-dichloro | Aryl/Alkyl groups | Potent α-glucosidase and α-amylase inhibitory activity with potential antidiabetic and by extension, anticancer effects. | [11] |
| Varies | 1H-pyrazol-4-yl | Selective cytotoxicity towards cancerous cells. | [10] |
| 2,4-dichloro | Oxime esters | Antiproliferative effects on triple-negative breast cancer cells (MDA-MB-231). | [9] |
Note: This table provides a generalized summary. Specific activity is highly dependent on the exact chemical structure.
Antimicrobial Properties: A Renewed Area of Interest
The sulfonamide functional group has a long history in antimicrobial chemotherapy. 5-Sulfamoylbenzoic acid derivatives have demonstrated activity against a range of pathogenic microbes.
Spectrum of Activity
These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. For instance, certain derivatives have shown notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[12]
Mechanism of Action
The primary antimicrobial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By competing with the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway, leading to bacteriostasis.
Lysophosphatidic Acid Receptor 2 (LPA₂) Agonism: A Novel Frontier
Recent research has identified certain 5-sulfamoylbenzoic acid derivatives as potent and specific agonists of the lysophosphatidic acid receptor 2 (LPA₂).[13] LPA is a signaling lipid that regulates a multitude of cellular processes, and the LPA₂ receptor is implicated in cell survival and mucosal protection.[13][14]
Therapeutic Implications
The development of specific LPA₂ agonists holds promise for therapeutic interventions in conditions such as radiation-induced apoptosis and inflammatory bowel disease. The anti-apoptotic effects are mediated through the activation of pro-survival signaling cascades.[13]
LPA₂ Receptor Signaling Pathway
Upon agonist binding, the LPA₂ receptor couples to multiple G proteins (Gαi, Gαq, and Gα₁₂/₁₃) to initiate downstream signaling. This leads to the activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which promotes cell survival.[15][16][17]
Caption: LPA₂ receptor signaling cascade initiated by a 5-sulfamoylbenzoic acid agonist.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for assessing the biological activities of 5-sulfamoylbenzoic acid derivatives.
Synthesis of a Representative Derivative: 2,4-Dichloro-5-(N-phenylsulfamoyl)benzoic Acid
This protocol outlines a general two-step synthesis.
Caption: General synthetic workflow for a 5-sulfamoylbenzoic acid derivative.
Step-by-Step Methodology:
-
Chlorosulfonation: To a stirred solution of 2,4-dichlorobenzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
-
Filter, wash with cold water, and dry the crude product.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., pyridine or tetrahydrofuran).
-
Add the desired amine (e.g., aniline) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the final product.
-
Filter, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-sulfamoylbenzoic acid derivative.[18]
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, which is inhibited by the test compounds.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add CA assay buffer, the test compound at various concentrations, and a solution of the purified CA isoform.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, pNPA.
-
Measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-sulfamoylbenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[19]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Protocol:
-
Prepare serial twofold dilutions of the 5-sulfamoylbenzoic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion and Future Directions
The 5-sulfamoylbenzoic acid scaffold represents a highly fruitful area for drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from well-established diuretic and antiglaucoma effects to promising anticancer, antimicrobial, and novel receptor-modulating properties. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and robust experimental validation, holds significant potential for the development of next-generation therapeutics. Future research should focus on optimizing isoform selectivity for carbonic anhydrase inhibitors to minimize off-target effects, elucidating the detailed molecular mechanisms underlying their anticancer and antimicrobial activities, and further exploring their potential as modulators of novel therapeutic targets like the LPA₂ receptor.
References
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (URL: [Link])
-
Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. (URL: [Link])
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (URL: [Link])
-
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. (URL: [Link])
- Process for the prepar
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: [Link])
-
LPAR2 (lysophosphatidic acid receptor 2). (URL: [Link])
-
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (URL: [Link])
-
SAR of Loop Diuretics. (URL: [Link])
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (URL: )
-
Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (URL: [Link])
-
Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. (URL: [Link])
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (URL: [Link])
-
Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. (URL: [Link])
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])
-
LPAR2. (URL: [Link])
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (URL: [Link])
-
Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (URL: [Link])
-
Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (URL: [Link])
-
The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. (URL: [Link])
-
Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (URL: [Link])
-
5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (URL: [Link])
Sources
- 1. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unibs.it [iris.unibs.it]
- 10. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. LPAR2 - Wikipedia [en.wikipedia.org]
- 18. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
The Pivotal Role of 2-Amino-5-sulfamoylbenzoic Acid: A Technical Guide for Chemical Synthesis
This guide provides an in-depth exploration of 2-Amino-5-sulfamoylbenzoic acid, a critical chemical intermediate in the synthesis of a variety of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its synthesis, chemical properties, and its application in the creation of high-value molecules.
Introduction: Unveiling a Versatile Scaffold
2-Amino-5-sulfamoylbenzoic acid, also known as 5-sulfamoylanthranilic acid, is a substituted anthranilic acid derivative. Its molecular structure, featuring a carboxylic acid, an amine, and a sulfonamide group, bestows upon it a unique reactivity profile, making it a valuable building block in medicinal chemistry. The strategic placement of these functional groups allows for a diverse range of chemical modifications, leading to the synthesis of compounds with significant biological activities. While its most prominent role is in the synthesis of potent loop diuretics, its utility extends to other classes of therapeutic agents. This guide will delve into the synthetic pathways to obtain this intermediate and its subsequent conversion into key pharmaceutical compounds, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-sulfamoylbenzoic acid is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Melting Point | 246 °C (decomposes) | [2] |
| pKa | 4.41 (predicted) | [2] |
| Appearance | Solid | - |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions. | General chemical knowledge |
Synthesis of 2-Amino-5-sulfamoylbenzoic Acid: A Mechanistic Approach
The most common and industrially viable route to 2-Amino-5-sulfamoylbenzoic acid begins with anthranilic acid. The synthesis involves two key electrophilic aromatic substitution reactions: chlorosulfonation followed by amination.
Step 1: Chlorosulfonation of Anthranilic Acid
The initial step involves the reaction of anthranilic acid with chlorosulfonic acid. The amino group of anthranilic acid is a strongly activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The sulfonation occurs at the para position relative to the activating amino group.
Mechanism of Chlorosulfonation:
The electrophile in this reaction is the chlorosulfonium ion (ClSO₂⁺), which is generated in situ from chlorosulfonic acid.
Experimental Protocol: Synthesis of 2-Amino-5-chlorosulfonylbenzoic Acid
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.
-
Addition of Anthranilic Acid: Cool the chlorosulfonic acid and slowly add anthranilic acid in portions, maintaining a low temperature to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to around 80°C for approximately one hour to ensure complete conversion[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 2-amino-5-chlorosulfonylbenzoic acid. The precipitate is collected by filtration and washed with cold water. This intermediate is often used directly in the next step without extensive purification due to its reactivity[4].
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent, ensuring a sufficient concentration of the electrophile.
-
Controlled Temperature: The initial cooling during the addition of anthranilic acid is crucial to manage the highly exothermic nature of the reaction. Subsequent heating is necessary to drive the reaction to completion.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.
Step 2: Amination of 2-Amino-5-chlorosulfonylbenzoic Acid
The sulfonyl chloride intermediate is then converted to the corresponding sulfonamide by reaction with ammonia.
Mechanism of Amination:
This is a nucleophilic acyl substitution-like reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: Synthesis of 2-Amino-5-sulfamoylbenzoic Acid
-
Reaction Setup: The crude 2-amino-5-chlorosulfonylbenzoic acid is suspended in a suitable solvent.
-
Addition of Ammonia: An excess of aqueous ammonia is added to the suspension. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The conversion can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the product is isolated by acidification of the reaction mixture, which precipitates the 2-Amino-5-sulfamoylbenzoic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Causality of Experimental Choices:
-
Excess Ammonia: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and also neutralizes the hydrochloric acid byproduct.
-
Acidification for Precipitation: 2-Amino-5-sulfamoylbenzoic acid is amphoteric. Acidification of the basic reaction mixture protonates the carboxylate group, reducing its solubility in the aqueous medium and causing it to precipitate.
Role as a Key Intermediate in Pharmaceutical Synthesis
The true value of 2-Amino-5-sulfamoylbenzoic acid lies in its role as a versatile intermediate for the synthesis of a range of pharmaceuticals. Its functional groups provide handles for diverse chemical transformations.
Synthesis of Furosemide: A Loop Diuretic
Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension[5]. Its synthesis from a derivative of 2-Amino-5-sulfamoylbenzoic acid is a classic example of nucleophilic aromatic substitution. The starting material for furosemide synthesis is typically 2,4-dichloro-5-sulfamoylbenzoic acid, which can be prepared from 2,4-dichlorobenzoic acid via chlorosulfonation and amination, similar to the synthesis of 2-Amino-5-sulfamoylbenzoic acid[6][7].
Mechanism of Furosemide Synthesis:
The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The furfurylamine acts as a nucleophile, attacking the carbon atom bearing a chlorine atom, which is activated by the electron-withdrawing sulfamoyl and carboxyl groups.
Experimental Protocol: Synthesis of Furosemide
-
Reaction Setup: 2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a suitable solvent, often in the presence of a base.
-
Addition of Furfurylamine: Furfurylamine is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to drive the substitution reaction. Reaction times and temperatures can vary depending on the specific patented process, with some methods reporting yields of 35-50%[8].
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the furosemide is precipitated by acidification. The crude product is then collected and purified by recrystallization.
Causality of Experimental Choices:
-
Base: A base is often used to deprotonate the amino group of furfurylamine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Heating: The aromatic ring is relatively electron-rich, so energy input in the form of heat is required to overcome the activation energy for the nucleophilic attack.
Synthesis of Bumetanide: Another Potent Diuretic
Bumetanide is another powerful loop diuretic. Its synthesis often starts from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a derivative of 2-Amino-5-sulfamoylbenzoic acid. A key step in many synthetic routes is the reductive amination of the 3-amino group with butyraldehyde[2][9].
Mechanism of Reductive Amination:
-
Imine Formation: The amino group of the starting material reacts with butyraldehyde to form an intermediate imine (Schiff base). This reaction is often catalyzed by a Lewis acid such as boron trihalide etherate[9].
-
Reduction: The imine is then reduced to the corresponding secondary amine, bumetanide, using a reducing agent such as hydrogen gas with a palladium on carbon catalyst[9].
Experimental Protocol: Synthesis of Bumetanide
-
Reaction Setup: 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, a catalyst (e.g., boron trihalide ether), and a solvent are combined in a suitable reactor.
-
Hydrogenation: A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation under pressure[9].
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the catalyst is filtered off, and the bumetanide is isolated from the filtrate, often by crystallization.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid activates the carbonyl group of butyraldehyde, making it more susceptible to nucleophilic attack by the amino group.
-
Palladium on Carbon: This is a standard and effective catalyst for the hydrogenation of imines to amines.
Beyond Diuretics: Expanding the Synthetic Utility
The reactivity of 2-Amino-5-sulfamoylbenzoic acid and its derivatives is not limited to the synthesis of diuretics. The presence of the amino, carboxylic acid, and sulfonamide functionalities allows for the creation of a diverse library of compounds with potential applications in various therapeutic areas. For instance, derivatives have been explored as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer[10]. The core structure can also be incorporated into more complex heterocyclic systems, such as benzothiazoles, which are known to exhibit a wide range of biological activities[11].
Conclusion
2-Amino-5-sulfamoylbenzoic acid is a cornerstone intermediate in medicinal chemistry, providing a versatile and readily accessible scaffold for the synthesis of a multitude of biologically active molecules. Its straightforward synthesis from anthranilic acid, coupled with the differential reactivity of its functional groups, allows for the strategic construction of complex molecular architectures. While its role in the development of loop diuretics is well-established, ongoing research continues to unveil new applications for this valuable building block, solidifying its importance in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis and utility, emphasizing the mechanistic rationale behind the chemical transformations, to empower researchers in their drug discovery and development endeavors.
References
- CN101591276B - Method for preparing bumetanide - Google Patents.
- US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents.
-
Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed. Available at: [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]
-
(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. Available at: [Link]
- DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents.
- WO1996012714A1 - Process for the preparation of furosemide - Google Patents.
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. Available at: [Link]
-
facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat - IJRPC. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
-
Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations. Available at: [Link]
-
FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]
-
Benzoic acid, 2-amino-5-(aminosulfonyl)- - PubChem. Available at: [Link]
- Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents.
-
Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_One-Pot_Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_One-Pot_Sulfonamides.pdf)
-
Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine - ResearchGate. Available at: [Link]
- CN115677544A - Preparation method of bumetanide - Google Patents.
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]
-
Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks | Request PDF. Available at: [Link]
-
Comparing Torsemide with Furosemide: Finally a Mechanistic Approach that Says, “Enough Already” - PMC - NIH. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. Available at: [Link]
-
Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations | Request PDF - ResearchGate. Available at: [Link]
- EP0788494B1 - Process for the preparation of furosemide - Google Patents.
-
Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Request PDF - ResearchGate. Available at: [Link]
-
BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID CATALOGUE NUMBE. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. Available at: [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. ijrpc.com [ijrpc.com]
- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 4. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition of 2-Amino-5-sulfamoylbenzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the thermal decomposition of 2-Amino-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Given the limited direct research on its thermal degradation, this document synthesizes information from analogous structures, particularly the well-studied diuretic Furosemide, and foundational chemical principles to postulate its decomposition pathways and stability profile. We present a framework for analysis grounded in Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques. Detailed, field-tested protocols are provided for these analytical methods, aimed at equipping researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the thermal stability of this compound. The guide emphasizes the causality behind experimental choices and provides a self-validating system for investigation, ensuring scientific integrity and trustworthiness.
Introduction to 2-Amino-5-sulfamoylbenzoic Acid
2-Amino-5-sulfamoylbenzoic acid (IUPAC Name: 2-amino-5-(aminosulfonyl)benzoic acid) is an organic compound featuring an anthranilic acid core substituted with a sulfamoyl group.[1][2] Its amphoteric nature, arising from the presence of both an acidic carboxylic group and a basic amino group, along with the reactive sulfamoyl moiety, makes it a versatile building block in organic synthesis.[3]
1.1. Chemical Structure and Properties
The molecular structure of 2-Amino-5-sulfamoylbenzoic acid is presented below. Its stability and reactivity are largely dictated by the interplay of its three functional groups: the amino group, the carboxylic acid group, and the sulfamoyl group, all attached to a benzene ring.
Caption: Molecular structure of 2-Amino-5-sulfamoylbenzoic acid.
Table 1: Physicochemical Properties of 2-Amino-5-sulfamoylbenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄S | [2] |
| Molecular Weight | 216.22 g/mol | [4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 246 °C (with decomposition) | [2][5] |
| CAS Number | 137-65-5 | [2] |
1.2. Synthesis Overview
The primary industrial synthesis of 2-Amino-5-sulfamoylbenzoic acid involves the chlorosulfonation of anthranilic acid (2-aminobenzoic acid). In this reaction, anthranilic acid is treated with chlorosulfonic acid, typically at an elevated temperature such as 80°C, to introduce a sulfonyl chloride group at the 5-position. The resulting intermediate, 2-amino-5-chlorosulfonylbenzoic acid, is then ammonolyzed to yield the final product.[4]
1.3. Significance and Applications
2-Amino-5-sulfamoylbenzoic acid serves as a crucial starting material and intermediate in the pharmaceutical industry.[2] It is a key precursor in the synthesis of loop diuretics, most notably Furosemide.[6] Its structural motifs are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Theoretical Framework for Thermal Decomposition
2.1. Plausible Decomposition Pathways
The thermal degradation of 2-Amino-5-sulfamoylbenzoic acid is likely to proceed through one or more of the following pathways:
-
Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation at high temperatures, typically yielding a benzene derivative and carbon dioxide (CO₂).[7][8] For anthranilic acid, this process can be catalyzed by acid and occurs upon heating above its melting point to produce aniline and CO₂.[9][10] Therefore, a primary expected decomposition event for 2-Amino-5-sulfamoylbenzoic acid is the loss of the carboxyl group.
-
Sulfamoyl Group Degradation: The sulfamoyl group itself can degrade under thermal stress. The thermal decomposition of sulfonamides can be complex, often involving the cleavage of the S-N bond or the C-S bond.[11][12] This could lead to the release of sulfur dioxide (SO₂) and ammonia (NH₃) or related nitrogenous compounds.[13]
-
Intermolecular Condensation: Like many amino acids, heating can cause intermolecular condensation reactions.[7] This could involve the formation of amide linkages between the amino group of one molecule and the carboxylic acid of another, releasing water.
2.2. The Furosemide Analogy: A Predictive Model
The most insightful predictive model for the thermal behavior of 2-Amino-5-sulfamoylbenzoic acid comes from studies on the diuretic Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid). Furosemide shares the same core structure but includes a furfurylamino group at the 2-position and a chlorine atom at the 4-position.
Thermal analysis of Furosemide has shown that its decomposition is initiated by the cleavage of the C-N bond between the benzoic acid core and the furfuryl group.[14] The primary thermal decomposition product is identified as 4-chloro-5-sulfamoylanthranilic acid (saluamine).[14][15] This indicates that the anthranilic acid-sulfamoyl core is relatively stable compared to the exocyclic C-N bond.
Given that 2-Amino-5-sulfamoylbenzoic acid lacks this labile furfurylamino group, it is logical to predict that its core structure will exhibit higher thermal stability than Furosemide. Its decomposition will likely be initiated by either decarboxylation or degradation of the sulfamoyl group at a higher temperature.
Caption: Postulated major thermal decomposition pathways for 2-Amino-5-sulfamoylbenzoic acid.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a thorough investigation of the thermal decomposition profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.
3.1. Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for determining the temperatures at which decomposition occurs and quantifying the associated mass loss. This allows for the assessment of thermal stability and the stoichiometry of degradation reactions.
Detailed Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-sulfamoylbenzoic acid into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature stability).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of at least 600 °C. A higher final temperature may be necessary to ensure complete decomposition.
-
A heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used for kinetic studies.
-
-
Data Acquisition: Record the mass loss (%) and the derivative of the mass loss (DTG) as a function of temperature.
Data Interpretation: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The DTG curve will show peaks corresponding to the maximum rate of mass loss for each decomposition step.
Table 2: Hypothetical TGA Data for 2-Amino-5-sulfamoylbenzoic Acid
| Decomposition Step | Onset Temp (°C) | Peak Temp (DTG) (°C) | Mass Loss (%) | Postulated Loss |
| 1 | ~250 | ~270 | ~20.4 | CO₂ (Decarboxylation) |
| 2 | >300 | ~350 | >37.0 | SO₂ + NH₃ |
Note: The theoretical mass loss for decarboxylation (loss of COOH) is approximately 20.8%. The theoretical loss for the sulfamoyl group (SO₂NH₂) is approximately 36.6%.
3.2. Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes. An endothermic event (heat absorbed) often corresponds to melting, while an exothermic event (heat released) can indicate decomposition or crystallization.
Detailed Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-sulfamoylbenzoic acid into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Heating Program: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events. Heat the sample from ambient temperature to a point beyond the final decomposition temperature observed in TGA.
-
Data Acquisition: Record the heat flow as a function of temperature.
Data Interpretation: The DSC thermogram should be analyzed in conjunction with the TGA data. A sharp endotherm corresponding to the reported melting point around 246 °C is expected, which may be immediately followed by an exothermic or complex endothermic event associated with decomposition, as indicated by the simultaneous mass loss in the TGA curve.
3.3. Hyphenated Techniques: Evolved Gas Analysis (EGA)
Principle & Rationale: To unequivocally identify the gaseous byproducts of decomposition, TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This provides real-time analysis of the evolved gases as the sample is heated, allowing for the confirmation of the proposed decomposition pathways (e.g., release of CO₂, SO₂, NH₃).
Caption: Integrated workflow for the comprehensive thermal analysis of 2-Amino-5-sulfamoylbenzoic acid.
Characterization of Decomposition Products
Identifying both the volatile and non-volatile (residue) products of thermal decomposition is crucial for a complete understanding of the degradation mechanism.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing the solid residue after a TGA experiment or after heating the compound in a controlled manner. It allows for the separation and identification of non-volatile degradation products.[16][17][18]
-
Protocol Outline:
-
Heat the sample to a temperature corresponding to the first or second decomposition step observed in TGA.
-
Dissolve the resulting residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the solution using a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify the molecular weights and fragmentation patterns of the products.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing any volatile or semi-volatile compounds that may have condensed in cooler parts of the TGA apparatus or that can be collected via a thermal desorption unit.[19][20]
-
Spectroscopic Methods (FTIR, Raman, NMR): Infrared and Raman spectroscopy can be used to analyze the functional groups present in the solid residue, providing clues to structural changes.[1][21][22] If decomposition products can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
Implications for Drug Development and Manufacturing
A thorough understanding of the thermal stability of 2-Amino-5-sulfamoylbenzoic acid is critical for:
-
Process Chemistry: Defining safe temperature limits for its synthesis, purification, and drying processes to prevent degradation and impurity formation.[10]
-
Formulation Development: Ensuring that downstream formulation processes, such as granulation, compression, or melt extrusion, do not induce thermal degradation of any residual starting material or related impurities.
-
Stability Studies and Storage: Establishing appropriate storage conditions (temperature and humidity) to ensure the long-term stability and shelf-life of the material.
-
Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate control over the manufacturing process and the quality of the final drug substance.
Conclusion and Future Research
While direct experimental data on the thermal decomposition of 2-Amino-5-sulfamoylbenzoic acid is limited, a scientifically rigorous analysis based on its chemical structure and the behavior of closely related compounds provides a strong predictive framework. It is postulated that the compound is thermally more stable than its derivative, Furosemide, and that its decomposition is likely initiated by decarboxylation, followed by the degradation of the sulfamoyl group at higher temperatures.
Future research should focus on executing the experimental plan detailed in this guide. Specifically, TGA-MS analysis will be invaluable in confirming the identity of the evolved gases and validating the proposed decomposition pathways. Isolation and structural elucidation of the solid residues via LC-MS and NMR will provide a complete picture of the degradation process, offering critical insights for pharmaceutical scientists and developers.
References
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 137-65-5, 2-Aminobenzoic acid-5-sulfonamide. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Matos, J. do R. (2005). Thermal behavior of furosemide. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
-
PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Beyers, A. C., van der Watt, J. G., & Lotter, A. P. (1993). Structure-Solubility Relationship and Thermal Decomposition of Furosemide. Drug Development and Industrial Pharmacy, 19(9), 1077-1091.
- Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387.
-
Rodin, V. V., & Mel'nikov, V. P. (1999). Kinetics of thermal decomposition of sulfur-containing amino acids. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Chirico, S., & Fiori, J. (2013). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (FUR). Retrieved from [Link]
-
Lambert, W. E., De Leenheer, A. P., & Lefevere, M. F. (1986). Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
- Zhang, R., & Chen, G. (2007). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Journal of the Chinese Chemical Society, 54(4), 939-944.
- Wang, F., & Chen, P. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5996-6004.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Uno, T., & Machida, K. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(2), 276-284.
- Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465-476.
- Olczak-Kobza, M., & Cygański, A. (1982). Investigation of thermal decomposition of anthranilates of alkaline earth metals. Journal of Thermal Analysis, 24(2), 281-287.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Cagnon, B., et al. (2018). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. Retrieved from [Link]
-
Mary, Y. S., & Balachandran, V. (2014). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Bigeleisen, J., Bothner-By, A. A., & Friedman, L. (1952). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry, 30(8), 625-632.
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Matos, J. do R. (2005). Thermal behavior of furosemide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]
-
Beyers, A. C., van der Watt, J. G., & Lotter, A. P. (1993). Structure-solubility relationship and thermal decomposition of furosemide. PubMed. Retrieved from [Link]
-
Anthranilic acid drying. (2025). Anthranilic acid drying. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]
- Hosoya, H., & Nagakura, S. (1961). Ultraviolet, Infrared, and Raman Spectra of Protonated Carboxylic Acids. Canadian Journal of Chemistry, 39(4), 798-812.
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Raman spectra of benzoic acid, neat (NPLA) and benzoic acid-loaded PLA particles (SPLA 5400 and HPLA 5400). Retrieved from [Link]
-
Khajavi, S. H., Ota, H., & Smith, R. L. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]
-
De Sotto, R. B., & De La Guardia, M. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2004). Crystal structures of sulfathiazole polymorphs in the temperature range 100–295 K: A comparative analysis. Retrieved from [Link]
-
Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]
-
MDPI. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Retrieved from [Link]
-
Patsnap. (n.d.). Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
AZoM. (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-5-sulfamoylbenzoic acid | 137-65-5 | Benchchem [benchchem.com]
- 5. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Anthranilic acid drying [f-granulator.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Decomposition Behavior of Sulfamic Acid and Its By Products [eureka.patsnap.com]
- 14. Structure-solubility relationship and thermal decomposition of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalofchemistry.org [journalofchemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijtsrd.com [ijtsrd.com]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 2-Amino-5-sulfamoylbenzoic Acid
Introduction: The Analytical Significance of 2-Amino-5-sulfamoylbenzoic Acid
2-Amino-5-sulfamoylbenzoic acid, a key pharmaceutical intermediate and a known impurity in certain diuretic drugs, demands precise and reliable analytical quantification. In the pharmaceutical industry, this compound is recognized as Furosemide impurity A and is also a related compound of Bumetanide.[1][2][3] The stringent regulatory landscape for pharmaceuticals necessitates robust analytical methods to ensure the purity, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity.
This document provides a comprehensive guide to the HPLC analysis of 2-Amino-5-sulfamoylbenzoic acid, detailing a validated method adapted from pharmacopoeial standards. It is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale underpinning the methodological choices.
Scientific Principles of the HPLC Method
The presented method is a reversed-phase HPLC (RP-HPLC) technique with UV detection. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Analyte Properties: 2-Amino-5-sulfamoylbenzoic Acid
To develop a robust HPLC method, understanding the physicochemical properties of the analyte is paramount.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| pKa | 4.41 ± 0.10 (Predicted) | [1] |
| Appearance | White or almost white crystalline powder | [2] |
| Solubility | Practically insoluble in water, soluble in acetone, sparingly soluble in ethanol (96 per cent). It dissolves in dilute solutions of alkali hydroxides. | [2] |
The acidic nature of 2-Amino-5-sulfamoylbenzoic acid, indicated by its pKa, is a critical factor in method development. The ionization state of the molecule, which is dependent on the pH of the mobile phase, significantly influences its retention on a reversed-phase column.
Chromatographic System and Rationale
A C8 (octylsilyl silica gel) column is recommended as the stationary phase.[2] While C18 columns are more common in reversed-phase chromatography, a C8 column provides a less hydrophobic stationary phase, which can be advantageous for retaining and separating moderately polar compounds like 2-Amino-5-sulfamoylbenzoic acid without excessively long run times.
The mobile phase is a buffered aqueous solution mixed with an organic modifier. The European Pharmacopoeia monograph for Furosemide specifies a mobile phase containing potassium dihydrogen phosphate and cetrimide in water, with the pH adjusted to 7.0, mixed with propanol.[2] The neutral pH ensures that the carboxylic acid group of the analyte is ionized, which influences its interaction with the stationary phase. The presence of an ion-pairing agent like cetrimide can further aid in the retention and peak shape of the anionic analyte.
Experimental Protocol
This protocol details the necessary equipment, reagents, and step-by-step procedures for the quantitative analysis of 2-Amino-5-sulfamoylbenzoic acid.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Solvents: HPLC grade acetonitrile, propanol, and water.
-
Reagents: Potassium dihydrogen phosphate, cetrimide, ammonia, and a reference standard of 2-Amino-5-sulfamoylbenzoic acid of known purity.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions, adapted from the European Pharmacopoeia for the analysis of Furosemide impurities.[2]
| Parameter | Condition |
| Column | Octylsilyl silica gel for chromatography (C8), 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 70 mL of water. Adjust to pH 7.0 with ammonia and add 30 mL of propanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
Rationale for Detection Wavelength: The selection of 238 nm as the detection wavelength is based on the UV absorbance characteristics of the analyte and related substances, ensuring adequate sensitivity. While a full UV spectrum is ideal for confirming the optimal wavelength, pharmacopoeial methods are well-established for providing a suitable wavelength for detection.
Preparation of Solutions
Mobile Phase Preparation:
-
Accurately weigh 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide.
-
Dissolve in 70 mL of HPLC grade water in a suitable container.
-
Adjust the pH of the solution to 7.0 using ammonia.
-
Add 30 mL of propanol and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation (Example Concentration: 10 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-Amino-5-sulfamoylbenzoic acid reference standard.
-
Dissolve in a small amount of mobile phase in a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well. This provides a stock solution of 100 µg/mL.
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Solution Preparation: The preparation of the sample solution will depend on the matrix. For a drug substance, a procedure similar to the standard preparation would be followed. For a drug product, extraction and dilution steps may be necessary to achieve a concentration within the linear range of the method.
Analytical Procedure Workflow
Caption: Workflow for the HPLC analysis of 2-Amino-5-sulfamoylbenzoic acid.
Method Validation and System Suitability
A validated HPLC method ensures that the results are reliable and reproducible. The following parameters should be assessed according to ICH guidelines.
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Method Validation Parameters
The following table provides typical acceptance criteria for the validation of an HPLC method for the analysis of a pharmaceutical compound.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the matrix, diluent, and any potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the desired concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability and Intermediate Precision) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH, mobile phase composition, flow rate). |
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the analyte to various stress conditions to generate potential degradation products.
Caption: Logical flow of forced degradation studies.
The HPLC method should be able to separate the main peak of 2-Amino-5-sulfamoylbenzoic acid from any degradation products, demonstrating its specificity and stability-indicating capability.[4][5]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of 2-Amino-5-sulfamoylbenzoic acid. By adhering to the described methodology and validation principles, researchers and analysts can achieve accurate and reliable quantification of this important pharmaceutical compound. The provided rationale for the chosen parameters aims to empower the user to not only follow the protocol but also to understand and troubleshoot the analysis effectively.
References
-
European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]
- Hussain, S., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals.
- Karmarkar, S., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Advances in chemistry.
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- Hong, C., et al. (2016).
- Khan, M., et al. (2023).
- Patel, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. [Link]
- European Pharmacopoeia. (2010). Furosemide Monograph (0391).
- Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.
- USP-NF. (2018). Bumetanide Tablets.
- Kaynak, M. S., et al. (2015). Development and validation of a RP-HPLC method for determination of solubility of Furosemide.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences.
- Santi, M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (n.d.). 2-Sulfamoylbenzoic acid. [Link]
- BenchChem. (n.d.). 2-Amino-5-sulfamoylbenzoic acid.
- Efhema, M. S., et al. (2021). ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. Iraqi Journal of Market Research and Consumer Protection.
Sources
Application Notes & Protocols: The Strategic Use of 2-Amino-5-sulfamoylbenzoic Acid Derivatives in the Synthesis of Potent Loop Diuretics
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to potent loop diuretics, specifically Furosemide and Bumetanide, starting from derivatives of the foundational scaffold, 2-amino-5-sulfamoylbenzoic acid. We will dissect the strategic chemical transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols for synthesis and analysis. This document is designed to bridge theoretical chemistry with practical laboratory application, ensuring scientific integrity and reproducibility.
Introduction: The Anthranilic Acid Sulfonamide Core
The 5-sulfamoyl-anthranilic acid scaffold is the cornerstone of a class of highly effective "loop" diuretics. These agents exert their pharmacological effect by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the Loop of Henle, leading to a profound increase in the excretion of water and electrolytes.[1][2][3] This mechanism is critical in managing conditions like edema associated with heart failure, cirrhosis, and renal disease.[4][5]
While 2-Amino-5-sulfamoylbenzoic acid itself is a key structural motif, industrially viable syntheses of Furosemide and Bumetanide often commence from more strategically halogenated or substituted precursors to enhance reactivity and direct the desired chemical transformations. This guide will illuminate these practical and efficient synthetic routes.
Physicochemical Properties of the Core Precursor
A foundational understanding of the starting material's properties is paramount for successful synthesis.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-sulfamoylbenzoic acid | [6] |
| CAS Number | 137-65-5 | [6] |
| Molecular Formula | C₇H₈N₂O₄S | [6] |
| Molecular Weight | 216.21 g/mol | [6] |
| Melting Point | 246 °C (decomposition) | [6] |
| Appearance | White crystalline solid | [7] |
| pKa | 4.41 (Predicted) | [6] |
Synthesis of Furosemide: A Halogen-Directed Pathway
The synthesis of Furosemide, or 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid, is most efficiently achieved via a nucleophilic aromatic substitution reaction. The commonly employed starting material is 2,4-dichloro-5-sulfamoylbenzoic acid . The rationale for using this di-chlorinated intermediate over the 2-amino analogue is rooted in reaction kinetics and selectivity. The chlorine atom at the C-2 position is activated by the adjacent electron-withdrawing carboxylic acid and the C-5 sulfamoyl group, making it a suitable leaving group for substitution by furfurylamine.
Workflow for Furosemide Synthesis
Caption: High-level workflow for Furosemide synthesis.
Experimental Protocol: Synthesis of Furosemide
This protocol is synthesized from established patent literature.[8][9]
Objective: To synthesize Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq)
-
Furfurylamine (≥ 2.5 eq)
-
An organic solvent (e.g., N-Methyl-2-pyrrolidone or an alcohol)
-
An acid scavenger/base (e.g., excess furfurylamine, triethylamine) (1.5 eq)
-
Glacial Acetic Acid or HCl for acidification
-
Ethanol and Deionized Water for recrystallization
-
Activated Carbon
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge 2,4-dichloro-5-sulfamoylbenzoic acid and the organic solvent.
-
Addition of Amine: Add the acid scavenger (if not using excess furfurylamine) followed by the dropwise addition of furfurylamine. The excess amine serves both as a reactant and as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the mixture to a temperature of 90-120°C. The optimal temperature depends on the solvent used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Solvent Recovery: Once the reaction is complete, allow the mixture to cool slightly. If a high-boiling solvent was used, it can be recovered under reduced pressure.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add water, followed by acidification with glacial acetic acid to a pH of approximately 4-5. This protonates the carboxylate salt, causing the crude Furosemide to precipitate out of the solution.
-
Isolation of Crude Product: Stir the resulting slurry for 1-2 hours in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification (Recrystallization):
-
Transfer the crude solid to a flask containing a mixture of ethanol and water.
-
Heat the mixture to dissolve the solid. Add a small amount of activated carbon for decolorization and hold at temperature for 15-20 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified Furosemide crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Synthesis of Bumetanide: A Reductive Amination Strategy
Bumetanide (3-n-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) synthesis involves the introduction of a butylamino group at the C-3 position. A highly effective and elegant method is the one-pot reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde.[10] This approach is superior to direct alkylation as it often results in higher yields and fewer side products. The synthesis of the key 3-amino-4-phenoxy intermediate itself is a multi-step process that showcases several fundamental organic transformations.[11]
Reaction Pathway for Bumetanide Synthesis
Caption: Key reductive amination step for Bumetanide.
Experimental Protocol: One-Pot Synthesis of Bumetanide
This protocol is adapted from a published, efficient one-pot procedure.[10]
Objective: To synthesize Bumetanide via reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
Materials:
-
3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)
-
Butyraldehyde (n-butanal) (3-5 eq)
-
Methanol (solvent)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~5-10% by weight of starting material)
-
Hydrogen (H₂) gas source
-
Nitrogen (N₂) gas for inerting
-
n-Hexane (for precipitation)
Procedure:
-
Reactor Charging: In a hydrogenation reactor (autoclave), charge the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, methanol, butyraldehyde, and the wet Pd/C catalyst.
-
Causality: Methanol is an excellent solvent for the reactants. The excess butyraldehyde drives the initial imine formation equilibrium forward. Wet Pd/C is used for safer handling.
-
-
Inerting and Hydrogenation: Seal the reactor. Purge the system first with nitrogen gas to remove oxygen, and then with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80-100 psi). Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by analyzing aliquots using LC-MS or TLC to track the disappearance of the starting material. The reaction is typically complete within 6-10 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the palladium catalyst.
-
Trustworthiness: Complete removal of the palladium catalyst is crucial for the purity of the final pharmaceutical product.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to obtain a semi-solid residue.
-
Add n-Hexane to the residue and stir. The non-polar hexane acts as an anti-solvent, causing the more polar Bumetanide product to precipitate.
-
Cool the slurry to 0-10°C and stir for at least one hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold n-Hexane, and dry under vacuum.
-
Product Characterization and Quality Control
Ensuring the identity, purity, and quality of the synthesized diuretic is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques should be employed.
| Analysis Technique | Purpose | Typical Parameters / Expected Results |
| HPLC (RP-HPLC) | Purity assessment and quantification. | For Furosemide, a C18 column with a mobile phase of Acetonitrile and acidified water (e.g., 1% acetic acid) at a detection wavelength of 272 nm is common.[12] Purity should typically be >99%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Electrospray ionization (ESI) should show the expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of the target diuretic. |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation. | The proton NMR spectrum should show all expected signals with correct integration and splitting patterns for the aromatic, alkyl, and amine protons. |
| FTIR Spectroscopy | Identification of key functional groups. | Expect characteristic peaks for N-H stretch (amine/sulfonamide), C=O stretch (carboxylic acid), S=O stretch (sulfonamide), and aromatic C-H bonds. |
| Melting Point | Preliminary identity and purity check. | The measured melting point should be sharp and consistent with literature values. |
Laboratory Safety and Handling
Working with the chemical entities described requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Chemical Hazards:
-
Furosemide and its intermediates may cause harm to an unborn child or damage fertility.[14] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14]
-
Chlorosulfonic acid (used in intermediate synthesis) is extremely corrosive and reacts violently with water. Handle with extreme caution.
-
Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Always handle under an inert atmosphere or as a wet paste.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[14]
Mechanism of Action: A Molecular Perspective
The therapeutic efficacy of Furosemide and Bumetanide stems from their ability to block the NKCC2 co-transporter in the kidney's nephron.
Caption: Inhibition of the NKCC2 symporter by loop diuretics.
By blocking this channel, these drugs prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood.[1][3] This retention of ions within the tubule creates an osmotic force that draws water along with it, resulting in a powerful diuretic effect.[1]
References
- CN101591276B - Method for preparing bumetanide.
-
Loop Diuretics. StatPearls - NCBI Bookshelf.[Link]
-
Analytical procedures for the analysis of furosemide in biological samples. ResearchGate.[Link]
- EP0788494B1 - Process for the preparation of furosemide.
-
Furosemide impurity A. European Directorate for the Quality of Medicines & HealthCare.[Link]
- CN106117168A - A kind of preparation method of furosemide.
-
Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry.[Link]
-
Diuretics. CV Pharmacology.[Link]
-
ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate.[Link]
-
Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd Science via YouTube.[Link]
-
Analytical method development and validation for the estimation of Furosemide. Brazilian Journal of Biological Sciences.[Link]
-
Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate.[Link]
-
MATERIAL SAFETY DATA SHEETS FUROSEMIDE EP IMPURITY C. Cleanchem Laboratories.[Link]
- CN105906589A - Preparation method of furosemide.
- CN106748906A - A kind of synthetic method of bumetanide.
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide. National Institutes of Health (NIH).[Link]
-
Loop Diuretics Unique Mechanism of Action. The Journal of the Association of Physicians of India.[Link]
-
Structure–activity relationships of bumetanide derivatives. National Institutes of Health (NIH).[Link]
-
Loop diuretic. Wikipedia.[Link]
-
Estimation of Furosemide in Pharmaceutical Preparation Samples. Opast Publishing Group.[Link]
-
2-amino-5-sulfamoylbenzoic acid | 137-65-5. MOLBASE Encyclopedia.[Link]
-
Furosemide-impurities. Pharmaffiliates.[Link]
Sources
- 1. CV Pharmacology | Diuretics [cvpharmacology.com]
- 2. Loop Diuretics Unique Mechanism of Action [japi.org]
- 3. Loop diuretic - Wikipedia [en.wikipedia.org]
- 4. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. opastpublishers.com [opastpublishers.com]
- 6. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 7. m.molbase.com [m.molbase.com]
- 8. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 9. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 12. bjbs.com.br [bjbs.com.br]
- 13. fishersci.com [fishersci.com]
- 14. sds.edqm.eu [sds.edqm.eu]
Application Note: A Robust Protocol for the Diazotization of 2-amino-5-sulfamoylbenzoic Acid
Introduction
The diazotization of aromatic amines is a cornerstone transformation in synthetic organic chemistry, enabling the conversion of the amino group into a highly versatile diazonium salt. This intermediate opens pathways to a vast array of functional groups through subsequent reactions like Sandmeyer, Schiemann, and azo coupling. 2-amino-5-sulfamoylbenzoic acid is a particularly important substrate, serving as a key precursor in the synthesis of several pharmaceuticals, most notably the potent loop diuretic, Furosemide.[1][2][3][4]
This application note provides a comprehensive, field-tested protocol for the diazotization of 2-amino-5-sulfamoylbenzoic acid. Beyond a simple recitation of steps, this guide explains the critical scientific principles behind the protocol, emphasizing safety, reaction control, and validation at each stage. It is designed for researchers, chemists, and process development professionals who require a reliable and well-understood method for generating the corresponding diazonium salt for subsequent synthetic applications.
Scientific Principles and Mechanistic Overview
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂) to form an aryldiazonium salt.[5][6] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[5][7]
The mechanism proceeds through several key stages:
-
Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6][7][]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (2-amino-5-sulfamoylbenzoic acid) attacks the nitrosonium ion.[7][9]
-
Proton Transfers & Dehydration: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[7]
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the loss of a water molecule yields the relatively stable aryldiazonium ion.[7][9]
Critical Causality in this Specific System:
-
Temperature Control: This is the single most critical parameter. Aryldiazonium salts are thermally unstable and can decompose, sometimes explosively if isolated.[10][11][12][13][14] Maintaining a temperature between 0 and 5°C is crucial to prevent the premature decomposition of the diazonium salt and the formation of unwanted phenolic byproducts.[10][11][12][14]
-
Acid Stoichiometry: A sufficient excess of strong acid is required. One equivalent protonates the amino group, another reacts with sodium nitrite to generate nitrous acid, and an additional amount is needed to maintain a low pH, which stabilizes the diazonium salt and prevents premature, undesired coupling reactions.
-
Substrate Reactivity: The presence of two electron-withdrawing groups (the carboxylic acid and the sulfamoyl group) on the aromatic ring decreases the nucleophilicity of the amino group. This makes the reaction slightly slower than with electron-rich anilines, reinforcing the need for precise control over reagent addition and temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-amino-5-sulfamoylbenzoic acid | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Hygroscopic; store in a desiccator. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive. Handle in a fume hood. |
| Sulfamic Acid (H₃NSO₃) | 99% | Acros Organics | Used to quench excess nitrous acid. |
| Potassium Iodide-Starch Paper | N/A | Whatman | For reaction monitoring. |
| Deionized Water | Type II or better | N/A | |
| Ice | N/A | N/A | For cooling bath. |
| Sodium Chloride (Rock Salt) | N/A | N/A | To prepare an ice-salt bath. |
Detailed Experimental Protocol
This protocol is designed for a 0.1 molar scale. Adjust quantities proportionally for different scales, paying close attention to heat transfer in larger reactions.
Step 1: Preparation of the Amine Slurry
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-sulfamoylbenzoic acid (23.22 g, 0.1 mol).
-
Add 150 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (25 mL, ~0.3 mol).
-
Stir the mixture. The starting material will not fully dissolve, forming a fine white slurry. This is expected.
-
Rationale: The amine is suspended in a strong acidic medium to ensure it is readily available for reaction once the nitrosating agent is introduced. The excess HCl is critical for generating nitrous acid and stabilizing the final product.
-
Step 2: Cooling the Reaction Mixture
-
Place the reaction flask in an ice-salt bath.
-
Commence vigorous stirring and cool the slurry until the internal temperature is stable between 0 and 5°C.
Step 3: Preparation and Addition of Sodium Nitrite Solution
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water. Cool this solution in an ice bath.
-
Fill the dropping funnel on the reaction flask with the cold sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over a period of 30-45 minutes.
-
Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above 5°C.
-
Rationale: A slight excess (5 mol%) of sodium nitrite ensures the complete conversion of the amine. Slow, dropwise addition is essential to control the exothermic reaction and prevent localized heating, which would decompose the product.
-
Step 4: Reaction Monitoring (Self-Validation)
-
After the addition is complete, allow the reaction to stir for an additional 20 minutes at 0-5°C.
-
To confirm the presence of a slight excess of nitrous acid (indicating the full consumption of the starting amine), touch a drop of the reaction mixture to a strip of potassium iodide-starch paper.
-
A positive test is indicated by the immediate formation of a dark blue-black color.
Step 5: Quenching Excess Nitrous Acid
-
Once a persistent positive test on the KI-starch paper is observed, add a small amount of sulfamic acid (~0.5 g) to the reaction mixture.
-
Stir for 10 minutes. Test the mixture again with KI-starch paper. The paper should now show no color change, indicating that all excess nitrous acid has been destroyed. If the test is still positive, add another small portion of sulfamic acid.
-
Rationale: This is a vital safety and quality control step. Excess nitrous acid can lead to unwanted side reactions in subsequent steps. Sulfamic acid reacts rapidly and quantitatively with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively neutralizing the excess reagent.[16][17][18]
-
Step 6: In Situ Use of the Diazonium Salt Solution
-
The resulting pale yellow solution contains 4-carboxy-3-sulfamoylbenzenediazonium chloride. This solution is unstable and should not be isolated.
-
Proceed immediately to the next synthetic step (e.g., Sandmeyer reaction, azo coupling) using this cold solution.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the diazotization of 2-amino-5-sulfamoylbenzoic acid.
Table of Key Reaction Parameters
| Parameter | Value | Moles (mol) | Rationale |
| Substrate | 23.22 g | 0.10 | Starting material |
| Conc. HCl | 25 mL | ~0.30 | Acid catalyst and solvent |
| Sodium Nitrite | 7.25 g | 0.105 | Nitrosating agent precursor (5% excess) |
| Reaction Temp. | 0-5 °C | N/A | Critical for diazonium salt stability |
| Addition Time | 30-45 min | N/A | Control of exotherm |
| Post-Stir Time | 20 min | N/A | Ensure reaction completion |
Safety and Handling
-
Explosion Hazard: NEVER attempt to isolate the diazonium salt in its solid form. Solid aryldiazonium salts are notoriously unstable and can be shock-sensitive explosives.[10][11][13][14]
-
Gas Evolution: The reaction, especially the quenching step with sulfamic acid, evolves nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not a closed system.[10][12][14]
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Temperature Monitoring: A reliable thermometer is essential. A temperature runaway can lead to violent decomposition of the diazonium salt.
References
Sources
- 1. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. Process for the preparation of furosemide - Patent WO-9612714-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
- 17. WO1996012673A1 - NOx DESTRUCTION IN SULPHURIC ACID - Google Patents [patents.google.com]
- 18. Denox Methods: What are they and which one should I choose? - [ewaste-nation.com]
Application Notes and Protocols: 2-Amino-5-sulfamoylbenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-sulfamoylbenzoic acid, a trifunctional aromatic compound, serves as a highly valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, an aromatic amine, and a sulfonamide group, offers multiple reactive sites for the construction of complex molecular entities. These functionalities allow for its participation in a diverse range of chemical transformations, making it a key precursor in the synthesis of numerous pharmacologically significant compounds, particularly diuretics and various heterocyclic scaffolds. This document provides an in-depth guide to the strategic application of 2-amino-5-sulfamoylbenzoic acid, detailing its physicochemical properties, reactivity, and role in the synthesis of high-value molecules. Comprehensive, field-tested protocols for the synthesis of a furosemide analogue and a quinazolinone derivative are presented to illustrate its practical utility.
Introduction: The Strategic Importance of 2-Amino-5-sulfamoylbenzoic Acid
2-Amino-5-sulfamoylbenzoic acid, also known as 5-sulfamoylanthranilic acid, is a cornerstone intermediate in the pharmaceutical industry. The convergence of three key functional groups on a single benzene ring—an ortho-amino carboxylic acid (anthranilic acid) moiety and a para-sulfonamide group—endows this molecule with a unique reactivity profile.
-
The anthranilic acid portion is a classic precursor for a wide array of fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry.
-
The sulfonamide group is a well-established pharmacophore, integral to the activity of many diuretic, antibacterial, and anti-inflammatory drugs.[1]
This trifunctional nature allows for sequential and regioselective reactions, enabling chemists to build molecular complexity in a controlled manner. Its most notable application is in the synthesis of loop diuretics, such as furosemide, where it forms the core scaffold of the final drug molecule.[2] Beyond this, its utility extends to the creation of novel heterocyclic libraries for drug discovery programs and as a component in the synthesis of specialized dyes and pigments.[3]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical properties and chemical reactivity of 2-amino-5-sulfamoylbenzoic acid is essential for its effective utilization in synthesis.
Table 1: Physicochemical Properties of 2-Amino-5-sulfamoylbenzoic Acid
| Property | Value | Source |
| CAS Number | 137-65-5 | [4][5] |
| Molecular Formula | C₇H₈N₂O₄S | [5] |
| Molecular Weight | 216.22 g/mol | [3] |
| Melting Point | 246 °C (decomposes) | [5] |
| pKa | 4.41 ± 0.10 (Predicted) | [5] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and some organic solvents. | - |
Reactivity Insights:
The reactivity of 2-amino-5-sulfamoylbenzoic acid is governed by its three functional groups:
-
Carboxylic Acid (-COOH): This group readily undergoes standard reactions such as esterification, amide bond formation via activation (e.g., with carbodiimides), and reduction. Its acidity allows for salt formation, which can be exploited for purification.
-
Aromatic Amine (-NH₂): The nucleophilic amino group is reactive towards electrophiles. It can be acylated, alkylated, and diazotized. Its position ortho to the carboxylic acid is critical for the cyclization reactions that form heterocyclic rings.
-
Sulfonamide (-SO₂NH₂): While generally stable, the sulfonamide nitrogen can be deprotonated under strong basic conditions and can participate in substitution reactions. The sulfonyl group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.
The interplay of these groups allows for a high degree of synthetic flexibility, enabling chemists to selectively functionalize the molecule to achieve desired target structures.
Application in the Synthesis of Bioactive Molecules
Cornerstone of Loop Diuretics: The Furosemide Scaffold
The most prominent application of sulfonamide-containing benzoic acid derivatives is in the synthesis of potent loop diuretics.[6] Furosemide, a widely used medication for treating fluid retention and high blood pressure, is a prime example. While furosemide itself is synthesized from a chlorinated analogue (2,4-dichloro-5-sulfamoylbenzoic acid), the fundamental synthetic strategy involves the nucleophilic aromatic substitution of a halogen (or other suitable leaving group) at the 2-position by an amine.[7][8][9]
The following workflow illustrates the general synthetic logic for creating furosemide-type molecules, starting from a related precursor. This highlights the key bond formations where 2-amino-5-sulfamoylbenzoic acid derivatives are central.
Caption: General workflow for the synthesis of Furosemide.
This pathway underscores the importance of the sulfamoylbenzoic acid core in positioning the reactive groups for the final crucial condensation step.
Precursor to Heterocyclic Systems: Quinazolinone Synthesis
The anthranilic acid motif within 2-amino-5-sulfamoylbenzoic acid is an excellent starting point for the synthesis of quinazolinones, a class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[10] The general synthesis involves the condensation of the anthranilic acid derivative with a one-carbon source, such as formic acid or formamide, followed by cyclization.
The presence of the 5-sulfamoyl group allows for the creation of a library of novel quinazolinone derivatives, where this group can be further functionalized or used to modulate the physicochemical properties (e.g., solubility, polarity) of the final compounds.
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-sulfamoylbenzoic acid | 137-65-5 | Benchchem [benchchem.com]
- 4. Benzoic acid, 2-amino-5-(aminosulfonyl)- | C7H8N2O4S | CID 67307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 8. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 9. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Abstract
The identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. Regulatory bodies worldwide mandate stringent control over these related substances. This guide provides a comprehensive, field-proven protocol for developing a robust and sensitive Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the analysis of related impurities. We will explore a systematic approach, from initial chromatographic screening and mobile phase optimization to mass spectrometry parameter tuning and final method validation, grounded in scientific principles and regulatory expectations.
Introduction: The Imperative for Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component of a drug substance or drug product that is not the desired chemical entity.[1] These impurities can originate from starting materials, by-products of the synthesis, degradation of the active pharmaceutical ingredient (API), or interactions with excipients and packaging.[2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[4][5][6]
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) has become the cornerstone of modern impurity analysis. UPLC technology, which utilizes sub-2 µm particle columns, offers significant advantages over traditional HPLC, including dramatically increased resolution, sensitivity, and speed.[7] This allows for the separation of closely related impurities in a fraction of the time required by older methods.[8] When coupled with a mass spectrometer, the analyst gains the ability to confirm the identity of known impurities and elucidate the structures of unknown ones, making UPLC-MS an indispensable tool in drug development.[9][10]
Strategic Framework for Method Development
A successful UPLC-MS method development strategy is systematic, not random. It begins with understanding the analyte and its potential impurities and progresses logically through optimization and validation stages. The ultimate goal is to create a stability-indicating method—one that can resolve the API from all potential process impurities and degradation products.
Below is a visual workflow outlining the key stages of this process.
Caption: High-level workflow for UPLC-MS impurity method development.
Part I: UPLC Method Development - Achieving Separation
The foundation of any impurity method is the chromatographic separation. The goal is to achieve a baseline resolution (Rs > 1.5) between the main API peak and all impurity peaks.
Generating Impurities: The Role of Forced Degradation
Before method development can begin in earnest, a representative sample containing the impurities of interest is required. In early development, when impurity standards are often unavailable, forced degradation (or stress testing) is used to generate them.[8] This involves subjecting the API to harsh conditions to accelerate its decomposition.[11][12]
Protocol 1: Forced Degradation of a Drug Substance ("DrugX")
-
Sample Preparation : Prepare a stock solution of DrugX at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[7]
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Leave at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Leave at room temperature for 4 hours.
-
Thermal Degradation : Store the stock solution at 80°C for 24 hours.
-
Photostability : Expose the stock solution to a light source compliant with ICH Q1B guidelines.[4]
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a generic scouting gradient. The goal is to achieve 5-20% degradation of the main peak, which provides a sufficient concentration of degradation products for detection without being overly complex.[12]
Column and Mobile Phase Screening
The choice of column chemistry and mobile phase pH are the most powerful tools for manipulating selectivity in reversed-phase chromatography.[1]
-
Column Chemistry : A screening approach using columns with different stationary phases is highly effective. A typical set includes a standard C18, a phenyl-hexyl (offering π-π interactions), and a polar-embedded phase (for enhanced retention of polar compounds). For UPLC, columns with particle sizes of 1.7-1.8 µm are standard.
-
Mobile Phase pH : The pH of the mobile phase affects the ionization state of acidic and basic analytes, dramatically altering their retention and peak shape. Screening at low (e.g., pH 2.7 with formic acid), medium (e.g., pH 6.8 with ammonium acetate), and high (e.g., pH 9.0 with ammonium bicarbonate) pH is a common strategy.[8]
Causality : A C18 column is often the first choice due to its versatility.[8] However, if the API and impurities are highly aromatic, a phenyl column may provide better resolution due to alternative selectivity mechanisms. The mobile phase pH should be chosen to keep the API and impurities in a single, uncharged form for best peak shape and retention, typically at least 2 pH units away from the compound's pKa.
MS Compatibility : A critical consideration for UPLC-MS is the volatility of the mobile phase additives. Non-volatile buffers like phosphates must be avoided as they will foul the MS source.[7] Volatile buffers such as ammonium formate, ammonium acetate, and formic acid are standard choices.[7]
Gradient Optimization
Once a promising column/mobile phase combination is identified, the gradient profile is optimized to ensure adequate resolution of all peaks within a reasonable run time.
Table 1: Example of a Generic Scouting Gradient vs. an Optimized Gradient
| Parameter | Scouting Gradient | Optimized Gradient |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Time (min) | %B | %B |
| 0.0 | 5 | 10 |
| 10.0 | 95 | 25 |
| 12.0 | 95 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 10 |
Justification : The scouting gradient is fast and covers a wide range, allowing for rapid assessment of the elution profile. The optimized gradient is shallower around the elution times of key impurity clusters, which increases resolution for those critical pairs. The flow rate might be slightly reduced to further improve separation efficiency.
Part II: MS Method Development - Detection and Identification
The mass spectrometer serves as a highly selective and sensitive detector, providing mass information that is crucial for impurity identification.
Ionization Source Optimization
For most pharmaceutical compounds, Electrospray Ionization (ESI) is the preferred technique. It is a soft ionization method that typically produces a strong protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.
-
Initial Screening : Infuse a solution of the API (approx. 10 µg/mL) directly into the mass spectrometer and test both positive and negative ESI modes to determine which provides a better signal.
-
Parameter Tuning : Optimize key source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity for the ion of interest. This process is typically automated in modern instrument software.
Acquisition Strategy: From Detection to Identification
A two-pronged acquisition strategy is most effective:
-
Full Scan (MS1) : A full scan experiment (e.g., scanning m/z 100-1000) is run to detect all ionizable compounds eluting from the column. This is used for quantification and detecting unexpected impurities.
-
Tandem MS (MS/MS) : High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable for impurity identification.[10] They provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[13] By performing MS/MS, the precursor ion of the impurity is fragmented, and the resulting fragmentation pattern provides structural clues, acting like a molecular fingerprint.[10]
Caption: Workflow for the structural elucidation of an unknown impurity.
Part III: Method Validation
Once the UPLC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose, as outlined in ICH Q2(R1).[14][15][16] For an impurity method, the key validation characteristics are:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing clean separation of all known impurities from the API and each other, often confirmed with MS data.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of an impurity that can be reliably detected and quantified, respectively. This is crucial for ensuring the method is sensitive enough to meet regulatory reporting thresholds (e.g., 0.05% or 0.1%).
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range from the LOQ to 120% of the specification limit for the impurity.
-
Accuracy : The closeness of the test results to the true value. It is assessed by spiking the drug product matrix with known amounts of impurity standards.
-
Precision : The degree of scatter between a series of measurements. It includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C), providing an indication of its reliability during normal usage.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing/Fronting) | - Mobile phase pH is too close to analyte pKa.- Column overload.- Column degradation. | - Adjust mobile phase pH.- Reduce injection concentration/volume.- Replace the column. |
| Ion Suppression/Enhancement | - Co-eluting matrix components.- High buffer concentration. | - Improve chromatographic separation.- Reduce buffer concentration.- Use a different ionization source (e.g., APCI). |
| High System Backpressure | - Blockage in the system (frit, guard column).- Column contamination/failure. | - Systematically loosen fittings to isolate the blockage.[17]- Flush or replace the column. |
| Retention Time Drift | - Column equilibration issue.- Mobile phase composition change.- Temperature fluctuation. | - Ensure adequate column equilibration time.- Freshly prepare mobile phases.- Check column thermostatting.[17] |
Conclusion
Developing a robust UPLC-MS method for related impurities is a meticulous but essential process in ensuring the quality and safety of pharmaceuticals. By adopting a systematic approach that combines forced degradation studies, strategic chromatographic screening, and optimized mass spectrometric detection, scientists can build high-quality, stability-indicating methods. This approach not only satisfies regulatory requirements but also provides a deeper understanding of the drug substance and its degradation pathways, ultimately leading to safer and more effective medicines. The integration of UPLC's separation power with the specificity and sensitivity of mass spectrometry represents the gold standard for impurity profiling in the modern pharmaceutical industry.[7]
References
-
Waters Corporation. (2006). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
-
Ashraf, M., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 444-458. Retrieved from [Link]
-
Kumar, V., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. Retrieved from [Link]
-
Dong, M. W. (2014). Method Development for Drug Impurity Profiling: Part 1. LCGC North America, 32(8), 564-571. Retrieved from [Link]
-
LGC Group. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry, 34(S3), e8730. Retrieved from [Link]
-
International Council for Harmonisation. ICH Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Waters Corporation. (2013). UPLC Troubleshooting and Diagnostics. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2023). Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance. Retrieved from [Link]
-
Waters Corporation. UPLC AND UPLC/MS APPLICATION Notebook. Retrieved from [Link]
-
Agilent Technologies. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2009). Optimizing Mobile Phase Solvent Purity for LCMS. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. Retrieved from [Link]
-
Technology Networks. (2023). Optimizing Mobile Phase Solvent Purity for LC-MS. Retrieved from [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
RSSL. Identifying and elucidating impurity species. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Unchained Labs. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
gmp-compliance.org. ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Identifying and elucidating impurity species [rssl.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. msf.barefield.ua.edu [msf.barefield.ua.edu]
Crystallization procedure for 2-Amino-5-sulfamoylbenzoic acid
An In-Depth Guide to the Crystallization of 2-Amino-5-sulfamoylbenzoic Acid
Introduction: The Critical Role of Purity
2-Amino-5-sulfamoylbenzoic acid, also known as 5-sulfamoylanthranilic acid, is a pivotal chemical intermediate, most notably in the synthesis of the potent loop diuretic, Furosemide.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its precursors. Crystallization is a fundamental and powerful purification technique in pharmaceutical manufacturing, leveraging thermodynamic principles to isolate a compound in a highly ordered, solid crystalline state, thereby excluding impurities.
This application note provides a comprehensive guide to the crystallization of 2-Amino-5-sulfamoylbenzoic acid. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it effectively. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high-quality outcomes.
Physicochemical Profile
A thorough understanding of the molecule's properties is the bedrock of developing a robust crystallization process. Key physicochemical data for 2-Amino-5-sulfamoylbenzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | PubChem[3] |
| Molecular Weight | 216.22 g/mol | ChemicalBook[4], PubChem[3] |
| Melting Point | 246 °C (decomposition) | ChemicalBook[4] |
| Appearance | Crystalline Solid | N/A |
| pKa | 4.41 ± 0.10 (Predicted) | ChemicalBook[4] |
| Solubility | Limited solubility in acidic aqueous media; moderately soluble in DMSO; recrystallization from water and ethanol is documented.[5][6] | N/A |
Core Principles: The Science of Crystal Formation
Crystallization is not merely precipitation; it is a controlled process of solid-phase formation governed by solubility, temperature, and concentration. The goal is to create a supersaturated solution from which the target compound will selectively crystallize as the solution cools or its composition changes, leaving impurities behind in the liquid phase (mother liquor).
The process can be visualized as a three-step workflow:
Caption: General workflow for single-solvent recrystallization.
The choice of solvent is paramount. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[7] This differential solubility is the driving force of the entire process.
Solvent System Selection: A Logic-Driven Approach
The molecular structure of 2-Amino-5-sulfamoylbenzoic acid, featuring a carboxylic acid, an amine, and a sulfonamide group, allows for hydrogen bonding and dictates its solubility profile. This makes polar solvents the primary candidates for recrystallization.
Caption: Decision logic for selecting a suitable crystallization solvent.
Based on patent literature and analogous compounds, the following systems are recommended:[5][8]
-
Aqueous System (Water): A green and cost-effective choice. Solubility can be manipulated by adjusting pH.
-
Alcohol (Ethanol): Often provides a good solubility gradient and is easily removed during drying.[5]
-
Mixed Solvent/Anti-Solvent System (DMSO-Water): Useful for compounds with challenging solubility, allowing for crystallization by altering solvent composition rather than temperature alone.[8]
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Amino-5-sulfamoylbenzoic acid may cause skin, eye, and respiratory irritation and is harmful if swallowed.[3] All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Recrystallization from an Aqueous System (pH-Mediated)
This method is analogous to purification techniques used for Furosemide itself and is highly effective for removing non-acidic impurities.[9]
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, suspend the crude 2-Amino-5-sulfamoylbenzoic acid in deionized water (approx. 10-15 mL per gram of crude material).
-
Basification: While stirring, add a 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is clear. The compound deprotonates to its more soluble sodium salt.
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Re-acidification & Crystallization: Transfer the clear filtrate to a clean beaker and cool to room temperature. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring. The 2-Amino-5-sulfamoylbenzoic acid will begin to precipitate as the pH drops below its pKa. Continue adding acid until precipitation is complete (typically pH ~4-5).
-
Cooling & Digestion: Allow the suspension to stir at room temperature for 30 minutes to allow for crystal growth. Further cool the mixture in an ice-water bath for an additional 30-60 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual mother liquor and salts.
-
Drying: Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization from Ethanol
This is a classic single-solvent method effective for removing impurities with different solubilities in alcohol.[5]
Methodology:
-
Dissolution: Place the crude 2-Amino-5-sulfamoylbenzoic acid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved, creating a saturated solution near the boiling point of the solvent.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently saturated.- Cooling period is too short. | - Boil off some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.[10]- Add a "seed" crystal of pure product. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree. | - Re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly.- Consider a different solvent system with a lower boiling point. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure filtration apparatus is pre-heated.- Increase cooling time and use an ice bath. |
| Poor Purity | - Cooling was too rapid, trapping impurities.- Inadequate washing of the filter cake. | - Allow the solution to cool slowly and undisturbed.- Ensure the filter cake is washed with fresh, ice-cold solvent. |
Conclusion
The successful crystallization of 2-Amino-5-sulfamoylbenzoic acid is a critical step in the synthesis of high-purity pharmaceutical products. By understanding the fundamental principles of solubility and crystal growth and by methodically applying the protocols outlined in this guide, researchers can consistently achieve high yields of purified material. The choice between pH-mediated aqueous crystallization and organic solvent recrystallization will depend on the nature of the impurities present in the crude material. Careful execution, observation, and a systematic approach to troubleshooting are the cornerstones of mastering this essential laboratory technique.
References
- DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. Google Patents.
-
Hussain, M. N., Van Meervelt, L., & Van Gerven, T. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents . CrystEngComm. Royal Society of Chemistry. Available at: [Link]
-
Benzoic acid, 2-amino-5-(aminosulfonyl)- . PubChem, National Center for Biotechnology Information. Available at: [Link]
- CN117510444A - Refining process of furosemide. Google Patents.
-
Recrystallization of Benzoic Acid . Laboratory Handout. Available at: [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
-
Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method . Molecules, 28(5), 2415. National Institutes of Health. Available at: [Link]
-
Socha, R., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution . ACS Omega, 4(7), 11844-11851. ResearchGate. Available at: [Link]
-
Kunz, C., et al. (2018). Crystallizing amino acids as bulking agents in freeze-drying . European Journal of Pharmaceutics and Biopharmaceutics, 132, 10-18. PubMed. Available at: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid . (2020). YouTube. Available at: [Link]
- EP0788494B1 - Process for the preparation of furosemide. Google Patents.
-
Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method . Semantic Scholar. Available at: [Link]
-
Hussain, M. N., et al. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents . ResearchGate. Available at: [Link]
-
Ruiz-Angel, M. J., et al. (2006). Analytical Techniques for Furosemide Determination . Separation and Purification Reviews, 35(2). ResearchGate. Available at: [Link]
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzoic acid, 2-amino-5-(aminosulfonyl)- | C7H8N2O4S | CID 67307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 5. DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents [patents.google.com]
- 6. 2-Amino-5-sulfamoylbenzoic acid | 137-65-5 | Benchchem [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of 2-Amino-5-sulfamoylbenzoic Acid Through Silylation
Introduction: The Analytical Challenge of a Multi-Functional Molecule
2-Amino-5-sulfamoylbenzoic acid is a key pharmaceutical intermediate and a known impurity in the synthesis of the potent diuretic, furosemide. Its accurate quantification is critical for ensuring the quality and safety of the final drug product. However, the inherent chemical nature of this molecule presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). The presence of three polar functional groups—a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and a sulfonamide (-SO₂NH₂)—renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1]
Direct injection into a GC system would result in poor chromatographic performance, characterized by broad, tailing peaks, or even complete analyte loss, making reliable quantification impossible.[2] To overcome these limitations, a chemical derivatization step is essential.[1] This application note provides a detailed protocol for the derivatization of 2-Amino-5-sulfamoylbenzoic acid using a silylation agent, which transforms the polar analyte into a volatile and thermally stable derivative suitable for robust GC-MS analysis.
Principle of Silylation: Masking Polarity for Volatility
The core principle of this method is the replacement of active hydrogen atoms on the polar functional groups with nonpolar trimethylsilyl (TMS) groups.[3] This process, known as silylation, effectively "masks" the sites responsible for strong intermolecular hydrogen bonding, thereby reducing the molecule's boiling point and increasing its volatility.
We have selected a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful TMS donor, while TMCS acts as a catalyst to enhance the reaction kinetics, especially for the less reactive amine and amide groups.[4] The reaction proceeds via a nucleophilic attack from the oxygen and nitrogen atoms of the analyte on the silicon atom of the silylating agent, leading to the formation of a tris-TMS derivative as depicted below.
Figure 1: Conceptual workflow of the silylation reaction.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Heating block or oven capable of maintaining 70-80°C
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator (optional)
Chemicals and Standards
-
2-Amino-5-sulfamoylbenzoic acid reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Acetonitrile (GC grade)
-
Methanol (HPLC grade)
-
Helium (99.999% purity) for GC carrier gas
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-5-sulfamoylbenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: If the sample is in an aqueous matrix, an extraction step may be necessary. For solid samples, dissolve a known amount in methanol to fall within the calibration range.
Derivatization Protocol
This protocol is designed for a robust and complete derivatization of all three active sites on the molecule.
Figure 2: Step-by-step derivatization workflow.
Detailed Steps:
-
Aliquot Sample: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as moisture can deactivate the silylating reagent.[1]
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS to the dried residue. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 45 minutes.
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature before analysis.
GC-MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Program | - Initial: 100°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatographic Performance
The derivatization process significantly improves the chromatographic behavior of 2-Amino-5-sulfamoylbenzoic acid. The resulting tris-TMS derivative is expected to elute as a sharp, symmetrical peak, free from the tailing observed with underivatized polar compounds. This enhanced peak shape allows for more accurate integration and, consequently, more precise and reliable quantification.
Mass Spectrometric Analysis
The mass spectrum of the derivatized analyte provides definitive structural confirmation. The expected tris-TMS derivative has a molecular weight of 432.1 g/mol . The electron ionization (EI) mass spectrum will likely show a molecular ion peak (M⁺) at m/z 432, although it may be of low intensity. The fragmentation pattern is expected to be highly characteristic.
Figure 3: Derivatization of 2-Amino-5-sulfamoylbenzoic acid.
Expected Key Mass Fragments:
| m/z | Proposed Fragment Identity | Significance |
| 432 | [M]⁺ | Molecular Ion |
| 417 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety |
| 359 | [M - Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group |
| 299 | [M - COOTMS]⁺ | Loss of the silylated carboxyl group |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for TMS derivatives |
Note: These are predicted fragments based on common fragmentation patterns of TMS derivatives. Actual fragmentation should be confirmed by analyzing a reference standard.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak | Incomplete derivatization due to moisture. | Ensure sample is completely dry before adding reagents. Use anhydrous solvents. Store reagents under inert gas.[1] |
| Insufficient reagent or reaction time/temperature. | Increase reagent volume or reaction time/temperature. Ensure a molar excess of the silylating agent.[5] | |
| Broad or tailing peak | Incomplete derivatization. | Re-optimize derivatization conditions (see above). |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| Multiple peaks for the analyte | Formation of partially derivatized products. | Ensure reaction goes to completion by optimizing time and temperature. Ensure adequate mixing. |
| Degradation of the derivative in the inlet. | Lower the inlet temperature in 10°C increments to find the optimal balance between volatilization and stability. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the derivatization of 2-Amino-5-sulfamoylbenzoic acid for GC-MS analysis. By converting the polar, non-volatile analyte into a thermally stable tris-TMS derivative, this method overcomes the inherent challenges of direct GC analysis. The resulting improvement in chromatographic peak shape and the generation of a characteristic mass spectrum allow for sensitive, selective, and accurate quantification, making this approach highly suitable for quality control in pharmaceutical manufacturing and for research applications.
References
-
Lee, H., & Lee, Y. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 557–566. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
Kim, J. C., Kim, W., & Shin, H. S. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(1), 113. [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or silylation for analysis of amino and non-amino organic acids by GC-MS?. Metabolomics, 1(1), 77-85. [Link]
-
Kim, K. R., & Kim, J. H. (2007). Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. Chromatographia, 65(9-10), 543-549. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Ptácek, P., Vyhnálek, O., Breuel, H. P., & Macek, J. (1996). Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry. Arzneimittel-Forschung, 46(3), 277–283. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]
-
Margalho, C., et al. (2007). Determination of Furosemide in Whole Blood using SPE and GC-EI-MS. Acta Farm. Bonaerense, 26(4), 554-9. [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
Sources
Application Notes and Protocols for the Chlorosulfonation of Anthranilic Acid
Introduction
The chlorosulfonation of anthranilic acid is a pivotal reaction in synthetic organic chemistry, primarily for the synthesis of 2-amino-5-chlorosulfonylbenzoic acid. This intermediate is a valuable precursor in the development of various pharmaceuticals, including diuretic drugs and other biologically active sulfonamides. The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of anthranilic acid. The directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the anthranilic acid ring predominantly favor substitution at the para position relative to the activating amino group.
This guide provides a comprehensive overview of the experimental setup for the chlorosulfonation of anthranilic acid, detailing the underlying mechanism, a step-by-step laboratory protocol, critical safety precautions, and methods for purification and characterization of the final product. The information is curated for researchers, scientists, and professionals in drug development to ensure a safe, efficient, and reproducible synthesis.
Reaction Mechanism and Rationale
The chlorosulfonation of anthranilic acid proceeds via an electrophilic aromatic substitution mechanism. The potent electrophile in this reaction is generated from chlorosulfonic acid. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director. Due to the powerful activating and directing influence of the amino group, the substitution occurs at the position para to it, which is the 5-position on the benzene ring.
The key steps in the mechanism are:
-
Formation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related cationic species.
-
Electrophilic Attack: The electron-rich aromatic ring of anthranilic acid attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be another molecule of chlorosulfonic acid or the chloride ion) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 2-amino-5-chlorosulfonylbenzoic acid.
The choice of chlorosulfonic acid as the reagent is critical as it serves as both the sulfonating agent and the solvent in many procedures, driving the reaction to completion.
Caption: Reaction mechanism for the chlorosulfonation of anthranilic acid.
Experimental Protocol
This protocol is based on established procedures for the chlorosulfonation of anthranilic acid.[1] All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials and Equipment
| Reagents | Grade | Supplier |
| Anthranilic Acid | Reagent | Sigma-Aldrich |
| Chlorosulfonic Acid | Reagent | Sigma-Aldrich |
| Crushed Ice | - | - |
| Deionized Water | - | - |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Magnetic stirrer and stir bar |
| Thermometer |
| Dropping funnel |
| Ice bath |
| Buchner funnel and filter flask |
| pH paper or pH meter |
| Beakers and Erlenmeyer flasks |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the violent reaction of chlorosulfonic acid with water.
-
Place the flask in an ice bath to maintain a low temperature during the initial addition.
-
-
Addition of Chlorosulfonic Acid:
-
Carefully measure 25 mL (0.22 mole) of chlorosulfonic acid and add it to the reaction flask.[1] Allow the acid to cool to below 10°C.
-
-
Addition of Anthranilic Acid:
-
Weigh 5.5 g (0.04 mole) of anthranilic acid.
-
Slowly and in small portions, add the anthranilic acid to the cooled chlorosulfonic acid over a period of approximately 5-10 minutes.[1] Maintain the temperature of the reaction mixture below 20°C during the addition to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80°C and maintain this temperature for 1 hour with continuous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After 1 hour, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water (approximately 100 mL).
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring.[1] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold deionized water to remove any remaining acid.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[2]
-
Fume Hood: All handling of chlorosulfonic acid must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[3]
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ aerosols).[2][4] Ensure all glassware is dry and avoid any contact with moisture.
-
Handling: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.
-
Spills: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. For larger spills, follow institutional emergency procedures.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Purification of the Product
The crude 2-amino-5-chlorosulfonylbenzoic acid obtained after filtration can be purified by recrystallization.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and water or acetic acid and water.[5][6]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent mixture.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it hot through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
-
Characterization and Analysis
The identity and purity of the synthesized 2-amino-5-chlorosulfonylbenzoic acid should be confirmed using various analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| Melting Point | Purity Assessment | A sharp melting point close to the literature value. |
| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aromatic protons and the amine proton. |
| ¹³C NMR Spectroscopy | Structural Elucidation | Resonances for the carbon atoms in the aromatic ring and the carboxyl group. |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and S=O (sulfonyl chloride) stretches. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the molecular weight of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a high degree of purity.[7][8] |
Conclusion
The chlorosulfonation of anthranilic acid is a well-established and reliable method for the synthesis of 2-amino-5-chlorosulfonylbenzoic acid. By adhering to the detailed protocol and exercising the necessary safety precautions, researchers can consistently obtain this valuable intermediate in good yield and purity. Proper characterization is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development.
References
- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chlorosulfonic Acid. [Link]
-
Smedes, F., Kraak, J. C., & Poppe, H. (1982). Analysis of anthranilic acid by liquid chromatography. Journal of Chromatography A, 247, 143-152. [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
- Perrin, D. D., & Armarego, W. L. F. (2003).
-
Organic Syntheses. Acridone. [Link]
Sources
- 1. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.be [fishersci.be]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor yield in 2-Amino-5-sulfamoylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a crucial intermediate in the production of diuretics like furosemide, optimizing the yield and purity of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Troubleshooting and Optimization Guide
This section addresses the most pressing issues encountered during the synthesis of 2-Amino-5-sulfamoylbenzoic acid, helping you diagnose and resolve problems to improve reaction yield and product purity.
Q1: My overall reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge that can arise from several factors throughout the synthetic sequence. A systematic investigation of the following possibilities is recommended:
-
Incomplete Chlorosulfonation: The initial chlorosulfonation of the benzoic acid precursor is a critical step. Insufficient reaction time, inadequate temperature control, or suboptimal reagent ratios can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable. Ensure the reaction temperature is maintained as specified in your protocol, as the chlorosulfonation of electron-deficient benzoic acids may require elevated temperatures and a slight excess of chlorosulfonic acid.[4]
-
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The 2-amino-5-(chlorosulfonyl)benzoic acid intermediate is highly susceptible to hydrolysis, reverting to the corresponding sulfonic acid. This is a primary cause of yield loss.
-
Solution: Conduct the reaction under strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents should be used where applicable. Promptly advancing to the next step (ammonolysis) after the formation of the sulfonyl chloride will minimize its exposure to moisture.[5]
-
-
Inefficient Ammonolysis: The reaction of the sulfonyl chloride with ammonia (ammonolysis) to form the sulfonamide can be incomplete or accompanied by side reactions if not properly controlled.
-
Solution: The ammonolysis reaction is exothermic. It is crucial to add the sulfonyl chloride to the ammonia solution slowly and with efficient cooling to prevent side reactions. Maintaining a basic pH during this step and the subsequent workup is essential to keep the desired product and any sulfonic acid byproduct deprotonated and soluble in the aqueous phase, facilitating purification.[5]
-
-
Suboptimal Reagent Quality: The purity of your starting materials and reagents is critical for a successful synthesis.
-
Solution: Ensure that the starting benzoic acid derivative is of high purity. The chlorosulfonic acid should be fresh and not decomposed. The concentration of the ammonia solution used for ammonolysis should be accurately known.
-
-
Inefficient Product Isolation and Purification: Significant product loss can occur during the workup and purification stages.
-
Solution: Optimize the pH during the precipitation of the final product. As an amino acid with a sulfonic acid group, 2-Amino-5-sulfamoylbenzoic acid's solubility is highly pH-dependent. Careful acidification of the aqueous solution after the reaction is key to maximizing precipitation. When recrystallizing, use a minimal amount of hot solvent and allow for slow cooling to promote the formation of larger crystals, which are easier to filter and result in higher recovery.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can they be minimized?
A2: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired 2-Amino-5-sulfamoylbenzoic acid.
-
Isomeric Impurities: Depending on the starting material, the chlorosulfonation step can lead to the formation of different regioisomers.
-
Solution: The choice of starting material is crucial for directing the sulfonation to the desired position. For example, starting with anthranilic acid (2-aminobenzoic acid) can direct the sulfonyl chloride group to the 5-position due to the directing effects of the amino and carboxyl groups.[6] Careful control of reaction temperature can also influence the regioselectivity of the sulfonation.
-
-
Polysulfonation Products: The aromatic ring can be sulfonated more than once, leading to the formation of disulfonated byproducts.
-
Solution: Use a controlled molar ratio of the benzoic acid derivative to chlorosulfonic acid.[5] Adding the substrate to the chlorosulfonic acid in a controlled manner and maintaining the recommended reaction temperature can help minimize over-sulfonation.
-
-
Hydrolysis Byproduct (Sulfonic Acid): As mentioned in Q1, the hydrolysis of the sulfonyl chloride intermediate is a major side reaction.
-
Solution: Strict adherence to anhydrous reaction conditions is the most effective way to prevent the formation of the corresponding sulfonic acid.[5]
-
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting benzoic acid derivative in your crude product.
-
Solution: Monitor the reaction progress by TLC and ensure the reaction is driven to completion by adjusting the reaction time or temperature as needed.
-
The following diagram illustrates a troubleshooting workflow for addressing low yield and impurity issues:
Caption: General synthetic pathway.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the chlorosulfonation and ammonolysis steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the disappearance of the starting material and the appearance of the product. This allows for real-time assessment of the reaction's completeness and helps in deciding when to proceed with the workup.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of ethyl acetate and hexane, with a small amount of acetic acid to improve spot shape. The polarity can be adjusted based on the specific starting material and product. |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate or iodine. |
Q5: What are the key safety precautions to consider during this synthesis?
A5: The synthesis of 2-Amino-5-sulfamoylbenzoic acid involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood and avoid inhalation of vapors.
-
Exothermic Reactions: Both the chlorosulfonation and ammonolysis steps can be exothermic. Proper temperature control through the use of ice baths and slow, controlled addition of reagents is crucial to prevent runaway reactions.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Experimental Protocols
Protocol 1: Chlorosulfonation of 2-Chlorobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of chlorosulfonic acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10.0 g of 2-chlorobenzoic acid to the cold chlorosulfonic acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated sulfonyl chloride intermediate is then collected by filtration and washed with cold water. It should be used immediately in the next step.
Protocol 2: Ammonolysis of the Sulfonyl Chloride Intermediate
-
In a separate flask, prepare a concentrated solution of aqueous ammonia and cool it in an ice bath.
-
Slowly add the freshly prepared sulfonyl chloride intermediate from Protocol 1 to the cold ammonia solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 2-Amino-5-sulfamoylbenzoic acid.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
References
- DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
- CA1082191A - Process for the preparation of sulfamylbenzoic acids.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com.
- CN105566260A - Furosemide preparation method.
- Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- (PDF) Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
- Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
- Sulfamate synthesis by sulfamoyl
- CN105906589A - Preparation method of furosemide.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- EP0788494B1 - Process for the preparation of furosemide.
- STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PubMed.
- Preparation method of 4-aminobenzoic acid and derivatives thereof.
Sources
- 1. CN105566260A - Furosemide preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
Navigating the Crystallization of 2-Amino-5-sulfamoylbenzoic Acid: A Technical Guide to Preventing Oiling Out
For researchers, scientists, and drug development professionals, the crystallization of 2-Amino-5-sulfamoylbenzoic acid can present a significant hurdle: the phenomenon of "oiling out." This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to navigate this challenge, ensuring the isolation of high-purity, crystalline material.
Understanding the Challenge: What is Oiling Out?
Oiling out, or liquid-liquid phase separation, is a non-equilibrium event where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1] This occurs when the solute's concentration exceeds the solubility limit to such an extent that the system favors the formation of a solute-rich liquid phase over the more ordered solid lattice.[1] This oily phase is often a precursor to the formation of amorphous solids or poorly defined crystals, which can trap impurities and complicate downstream processing.
Several factors contribute to oiling out, including high supersaturation, rapid cooling rates, the choice of solvent, and the presence of impurities.[1] For a molecule like 2-Amino-5-sulfamoylbenzoic acid, with its multiple hydrogen bonding sites (carboxylic acid, amine, and sulfonamide groups) and aromatic backbone, the interplay of these factors is particularly complex.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Amino-5-sulfamoylbenzoic acid oiling out instead of crystallizing?
A1: Oiling out in this case is likely due to one or a combination of the following:
-
High Supersaturation: You are likely operating in a region of very high supersaturation, where the energy barrier for forming a liquid phase is lower than that for crystal nucleation.
-
Inappropriate Solvent System: The solvent you are using may have a very high solvating power for the molecule, even at lower temperatures, making it difficult for the solute molecules to organize into a crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for controlled crystal growth and can "shock" the system into a metastable oily state.
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[2]
Q2: Can I still get a solid product if my compound oils out?
A2: Yes, the oil may eventually solidify upon further cooling or agitation. However, this solid is often amorphous or a poorly crystalline mass that may have a lower purity and be difficult to handle and dry. It is generally preferable to avoid oiling out altogether to obtain a high-quality crystalline product.
Q3: How does pH affect the crystallization of 2-Amino-5-sulfamoylbenzoic acid?
A3: As an amphoteric molecule with both acidic (carboxylic acid, sulfonamide) and basic (amino) functional groups, the solubility of 2-Amino-5-sulfamoylbenzoic acid is highly pH-dependent. At its isoelectric point, the molecule will have its lowest solubility. Moving the pH away from the isoelectric point will increase its solubility, which can be used as a strategy in pH-swing crystallization. However, rapid changes in pH can also induce high supersaturation and lead to oiling out.
Troubleshooting Guide: Strategies to Prevent Oiling Out
This section provides a systematic approach to troubleshooting and preventing oiling out during the crystallization of 2-Amino-5-sulfamoylbenzoic acid.
Strategy 1: Judicious Solvent Selection
The choice of solvent is the most critical factor in preventing oiling out. A good crystallization solvent should exhibit a steep solubility curve with temperature – high solubility at elevated temperatures and low solubility at room temperature.
Leveraging Hansen Solubility Parameters (HSP) for Solvent Screening:
To move beyond trial-and-error, we can use Hansen Solubility Parameters (HSP) to predict suitable solvents.[3][4] HSP theory posits that "like dissolves like" by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4]
Predicted Hansen Solubility Parameters for 2-Amino-5-sulfamoylbenzoic acid:
Based on group contribution methods, the estimated HSP values for 2-Amino-5-sulfamoylbenzoic acid are presented in Table 1.
| Parameter | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Value | 20.1 | 13.5 | 14.9 |
| Table 1: Estimated Hansen Solubility Parameters for 2-Amino-5-sulfamoylbenzoic acid. |
Solvent Selection Based on HSP:
The "Hansen Distance" (Ra) quantifies the similarity between the HSP of the solute and a solvent. A smaller Ra indicates a higher likelihood of good solubility.
The formula for calculating Ra is: Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]⁰.⁵
Table 2 provides the HSP values for common solvents and their calculated Hansen Distance from 2-Amino-5-sulfamoylbenzoic acid. Solvents with lower Ra values are predicted to be better solvents, while those with higher Ra values are potential anti-solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Hansen Distance (Ra) | Predicted Solubility |
| 2-Amino-5-sulfamoylbenzoic acid | 20.1 | 13.5 | 14.9 | - | - |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 8.8 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.0 | High |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.1 | High |
| Acetic Acid | 14.5 | 8.0 | 13.5 | 13.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 11.0 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 12.9 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.9 | Moderate-Low |
| Acetone | 15.5 | 10.4 | 7.0 | 12.1 | Moderate-Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 14.8 | Low |
| Water | 15.5 | 16.0 | 42.3 | 28.5 | Very Low |
| Heptane | 15.3 | 0.0 | 0.0 | 25.1 | Anti-solvent |
| Table 2: Hansen Solubility Parameters of Common Solvents and their Predicted Compatibility with 2-Amino-5-sulfamoylbenzoic acid. |
Practical Application of HSP Data:
-
Good Solvents: Solvents like DMF and DMSO are predicted to be very good solvents. While useful for initial dissolution, they may not be ideal for crystallization due to high solubility even at low temperatures.
-
Promising Single Solvents: Ethanol, methanol, and acetic acid show moderate Ra values, suggesting they could be suitable single solvents for cooling crystallization.
-
Anti-Solvent Strategy: Water and heptane are predicted to be poor solvents or anti-solvents. An anti-solvent crystallization, where a solution of the compound in a good solvent (e.g., DMF, ethanol) is treated with an anti-solvent (e.g., water), is a highly recommended strategy.
Strategy 2: Controlling Supersaturation
High supersaturation is a primary driver of oiling out.[1] The following techniques can help manage the level of supersaturation:
-
Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over the formation of an oil. A programmed cooling ramp is highly recommended.
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.
-
Slow Anti-Solvent Addition: When performing an anti-solvent crystallization, add the anti-solvent slowly to the solution of your compound. This avoids localized high supersaturation. Adding the solution of the compound to the anti-solvent can also be an effective strategy.
Strategy 3: The Power of Seeding
Seeding is a robust technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.
Seeding Protocol:
-
Prepare Seed Crystals: Obtain a small quantity of crystalline 2-Amino-5-sulfamoylbenzoic acid. If none is available, attempt a small-scale crystallization, even if it oils out initially. The solidified oil can sometimes be used to seed subsequent crystallizations.
-
Determine the Metastable Zone Width (MSZW): This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur. This can be determined experimentally using techniques like turbidimetry.
-
Introduce Seeds: Once the solution is cooled into the MSZW, introduce a small amount (typically 1-5% by weight) of seed crystals.
-
Controlled Cooling: Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow.
Strategy 4: pH Adjustment
For 2-Amino-5-sulfamoylbenzoic acid, pH can be a powerful tool.
-
pH-Swing Crystallization: Dissolve the compound at a pH where it is highly soluble (either acidic or basic). Then, slowly adjust the pH towards its isoelectric point to induce crystallization. The key is slow adjustment to control the rate of supersaturation generation.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)
-
Dissolution: In a jacketed reactor, dissolve the 2-Amino-5-sulfamoylbenzoic acid in a minimal amount of ethanol at an elevated temperature (e.g., 60-70 °C) with stirring until the solution is clear.
-
Controlled Cooling: Program a slow cooling ramp (e.g., 5-10 °C/hour).
-
Seeding (Recommended): Once the solution has cooled by about 10-15 °C (into the MSZW), add 1-5% (w/w) of seed crystals.
-
Crystal Growth: Continue the slow cooling to room temperature or below.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization (Ethanol/Water)
-
Dissolution: Dissolve the 2-Amino-5-sulfamoylbenzoic acid in ethanol at room temperature or slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add water (the anti-solvent) to the stirred solution. Monitor for the onset of turbidity.
-
Seeding (Optional but Recommended): If turbidity is slow to appear, add seed crystals to induce crystallization.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.
-
Isolation: Isolate the crystals by filtration, wash with a mixture of ethanol and water, and dry under vacuum.
Visualization of the Crystallization Workflow
Caption: A generalized workflow for preventing oiling out during crystallization.
Logical Relationships in Troubleshooting
Caption: Logical relationships between the causes of oiling out and their respective solutions.
By understanding the underlying principles of crystallization and employing a systematic approach to solvent selection and process control, the challenge of oiling out during the crystallization of 2-Amino-5-sulfamoylbenzoic acid can be effectively overcome, leading to the consistent production of high-quality crystalline material.
References
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC press, 2007.
- Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics2008, 29, 568-585.
- Just, S.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018, 3 (11), 14956–14964.
-
Abbott, S. HSP Basics. Practical Solubility Science. [Link]
-
PubChem. 2-Amino-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Functional group. [Link]
- Sun, M.; et al. Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development2020, 24 (3), 398–404.
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Separation of Furosemide Impurities
Welcome to the technical support center for the analysis of furosemide and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for furosemide impurity profiling.
As a potent loop diuretic, ensuring the purity of furosemide is critical for its safety and efficacy.[1] This resource provides in-depth, experience-based answers to common challenges encountered during the HPLC separation of furosemide and its impurities, with a focus on mobile phase optimization.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the mobile phase pH so critical for furosemide analysis?
Answer: Controlling the mobile phase pH is arguably the most critical parameter because furosemide is a weak acid with a carboxylic acid group. Its pKa is approximately 3.8.[2] This means its ionization state, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the pH of the mobile phase.
-
At pH << pKa (e.g., pH < 2): The carboxylic acid group is fully protonated (-COOH). The molecule is in its neutral, most hydrophobic form, leading to strong retention on a C18 or C8 column.
-
At pH >> pKa (e.g., pH > 5): The carboxylic acid group is deprotonated (-COO-). The molecule is in its ionized, more polar form, leading to significantly less retention.
-
At pH ≈ pKa (pH 2.8-4.8): Furosemide exists as a mixture of its protonated and deprotonated forms. Operating in this pH range can lead to poor peak shape (tailing or fronting) and retention time instability if the mobile phase is not adequately buffered.
Many official methods, such as those derived from the European Pharmacopoeia (EP), utilize a mobile phase with a pH around 3 to ensure furosemide and its impurities are in a consistent, non-ionized state, promoting good peak shape and reproducible retention.[3]
Q2: My furosemide peak is tailing. What are the most common mobile phase-related causes?
Answer: Peak tailing for furosemide is a frequent issue. While column degradation or system problems can be the cause, mobile phase issues are often the primary culprit.[4][5]
Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for furosemide peak tailing.
-
Inadequate Buffering: The most common cause is operating near the pKa of furosemide without a buffer of sufficient capacity. If the buffer concentration is too low, the sample itself can alter the local pH on the column, leading to mixed ionization states and tailing. Ensure your buffer is used within ±1 pH unit of its pKa.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can have a negative charge and interact with any positively charged sites on the furosemide molecule, causing tailing.[6] Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can help suppress the ionization of these silanols, minimizing this secondary interaction.
Q3: Should I use Acetonitrile or Methanol for separating furosemide impurities?
Answer: Both acetonitrile (ACN) and methanol (MeOH) are used in methods for furosemide.[7][8][9] The choice depends on the specific separation goals, as they offer different selectivities.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Senior Scientist's Insight |
| Elution Strength | Generally higher[10][11] | Generally lower[11] | For a given concentration, ACN will often result in shorter retention times. This can be useful for faster analysis, but methanol's lower strength might provide better resolution for closely eluting peaks.[11] |
| Selectivity | Aprotic solvent, different selectivity due to dipole-dipole interactions.[10][11] | Protic solvent, can form hydrogen bonds, offering different selectivity.[10] | If two impurities are co-eluting with an ACN/water mobile phase, switching to MeOH/water (or vice-versa) is a powerful tool to change the elution order and achieve separation.[10] |
| Backpressure | Lower viscosity when mixed with water, leading to lower backpressure.[12] | Higher viscosity when mixed with water, resulting in higher backpressure.[13] | ACN is often preferred for high-flow rate methods or when using columns with small particle sizes to stay within the system's pressure limits. |
| UV Cutoff | Lower UV cutoff (~190 nm).[12] | Higher UV cutoff (~205 nm).[12] | For detecting impurities at very low wavelengths (<220 nm), ACN provides a cleaner, more stable baseline.[12] Furosemide methods typically use higher wavelengths (e.g., 230-272 nm), so this is less of a concern.[7][8] |
Recommendation: Start with the solvent specified in the pharmacopeial method you are following (e.g., EP or USP).[8] If you are developing a new method, acetonitrile is often a better starting point due to its lower backpressure and favorable UV properties. However, if resolution is a challenge, methanol is a critical tool for altering selectivity.
Troubleshooting Guides
Issue 1: Poor Resolution Between Furosemide and Impurity A
The European Pharmacopoeia monograph requires a resolution of at least 4.0 between furosemide and Impurity A. Failure to meet this is a common system suitability failure.
Systematic Approach to Improving Resolution:
Caption: Step-by-step guide to improving resolution.
Protocol: Mobile Phase Adjustment for Resolution
-
Objective: To increase the resolution between Furosemide and Impurity A.
-
Initial Conditions: Note your current mobile phase composition (e.g., Acetonitrile:Buffer pH 3.0, 40:60 v/v).
-
Step 1: Reduce Elution Strength.
-
Prepare a new mobile phase with a lower percentage of organic solvent. For example, change from 40% ACN to 38% ACN.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject your system suitability solution and measure the resolution. A lower organic content will increase the retention time of both peaks, often widening the gap between them and improving resolution.
-
-
Step 2: Alter Selectivity.
-
If Step 1 fails, revert to your original organic/aqueous ratio but switch the organic solvent. If you were using acetonitrile, prepare a mobile phase with methanol.
-
Important: The elution strength of methanol is lower than acetonitrile. You may need to increase the percentage of methanol to achieve similar retention times (e.g., 40% ACN might be equivalent to ~50% MeOH). Run a few scouting gradients to find a suitable starting point.
-
Equilibrate and inject. The change in solvent chemistry can significantly alter the selectivity between the two compounds.[10]
-
Issue 2: Retention Time Drifting to Shorter Times with Every Injection
This issue often points to a problem with column equilibration or mobile phase preparation, especially when using complex mobile phases like those containing ion-pair reagents or certain buffers.
Possible Causes & Solutions:
-
Cause 1: Insufficient Column Equilibration: The column chemistry, particularly for C8 or C18 phases, needs to be fully equilibrated with the mobile phase. If equilibration is incomplete, the retention characteristics will change with each injection.
-
Solution: Always equilibrate your column with a minimum of 10-15 column volumes of the mobile phase before the first injection. If you have changed the mobile phase composition significantly, a longer equilibration time is necessary.
-
-
Cause 2: Mobile Phase pH Instability: If you have adjusted the pH of the aqueous portion but not the final mobile phase mixture, the apparent pH can shift, affecting retention. This is particularly true when mixing acidic buffers with unbuffered methanol.
-
Solution: Always prepare the aqueous buffer and adjust its pH before mixing it with the organic solvent. Ensure the buffer concentration is sufficient (typically 20-50 mM) to resist pH shifts.
-
-
Cause 3: Ion-Pair Reagent Issues (If Applicable): Some older methods might use ion-pair reagents like cetrimide.[3][8] These reagents need a very long time to equilibrate on the column surface.
References
-
Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex.
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH).
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar.
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH).
-
Furosemide-impurities. Pharmaffiliates.
-
DEVELOPMENT, OPTIMIZATION AND VALIDATION OF HPLC METHOD FOR ASSAY AND DISSOLUTION TESTING OF FUROSEMIDE TABLET FORMULATION UTILIZING DESIGN OF EXPERIMENT APPROACH. ResearchGate.
-
Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate.
-
FUROSEMIDE IMPURITY A CRS. EDQM - Council of Europe.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI.
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu.
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
FUROSEMIDE (FRUSEMIDE) 1. Chemical and Physical Data. IARC Publications.
-
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Orochem.
-
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. ResearchGate.
-
HPLC Troubleshooting Guide. Washington State University.
-
FUROSEMIDE Furosemidum. European Pharmacopoeia.
-
Mobile phase effects in reversed-phase liquid chromatography: a comparison of acetonitrile/water and methanol/water solvents as studied by molecular simulation. PubMed.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. FIP.
-
Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
HPLC Mobile Phases: acetonitrile vs methanol. Which one is better? YouTube.
-
Furosemide impurity A European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fip.org [fip.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. youtube.com [youtube.com]
- 13. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Chromatography of 2-Amino-5-sulfamoylbenzoic acid
Welcome to the technical support center for the chromatographic analysis of 2-Amino-5-sulfamoylbenzoic acid. This molecule, also known as a key structural analog of the diuretic furosemide, presents a unique set of challenges in reversed-phase HPLC due to its amphoteric nature. It possesses both a weakly acidic carboxylic acid group and a basic primary amine group. This dual functionality often leads to frustrating peak tailing, a common issue that can compromise quantification accuracy and method robustness.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problems encountered in the lab. We will explore the underlying chemical principles causing poor peak shape and provide systematic, field-proven troubleshooting strategies to achieve sharp, symmetrical peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 2-Amino-5-sulfamoylbenzoic acid is showing significant tailing on a standard C18 column. What is the most likely cause and where should I begin troubleshooting?
A1: The most probable cause is secondary ionic interactions between your analyte and the stationary phase. Your starting point for troubleshooting should always be the mobile phase pH .
The Underlying Chemistry: 2-Amino-5-sulfamoylbenzoic acid has two primary ionizable groups: a carboxylic acid with a predicted pKa around 4.4 and an aromatic amine.[1] The amine group's basicity means it will be protonated (positively charged) at a pH below its pKa.
Standard silica-based C18 columns have residual surface silanol groups (Si-OH). These silanols are acidic and become deprotonated (negatively charged) at a mobile phase pH greater than approximately 3.[2][3] When your mobile phase pH allows for a positively charged analyte and a negatively charged stationary phase, a strong ionic interaction occurs. This is a secondary retention mechanism in addition to the desired hydrophobic interaction. Since these ionic interactions are strong and kinetically slow to dissociate, it results in a "tailing" effect on the peak.[2][4][5]
Troubleshooting Protocol: Mobile Phase pH Optimization
-
Determine Analyte pKa: The predicted pKa of the carboxylic acid is ~4.4.[1] It's crucial to work at a pH at least 1.5-2 units away from the pKa to ensure the analyte is in a single ionic state.[6][7]
-
Lower the Mobile Phase pH: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0. This serves two purposes:
-
Select an Appropriate Buffer: Use a buffer to maintain a stable pH. For a target pH of 2.5-3.0, 0.1% formic acid or a phosphate buffer are excellent choices.
-
LC-MS applications: Use volatile buffers like 0.1% formic acid or ammonium formate.[9]
-
UV-only applications: A 10-25 mM potassium phosphate buffer is robust and effective.
-
-
Evaluate and Iterate: Analyze your standard under the new pH conditions. The peak tailing should be significantly reduced.
Q2: I've lowered the mobile phase pH to 2.8 with a formic acid buffer, and while the peak shape has improved, it's still not perfect. What's my next step?
A2: If pH optimization alone isn't sufficient, the issue likely lies with the column itself or more subtle mobile phase effects. Your next steps should be to evaluate your column technology and consider mobile phase additives.
The Underlying Chemistry: Even at low pH, not all silanol groups are created equal. Older "Type A" silica columns contain metal impurities (like iron and aluminum) that create highly acidic silanol sites, which can remain ionized and cause tailing even at low pH.[10][11] Modern, high-purity "Type B" silica columns have far fewer of these problematic sites.[8][10] Furthermore, the density of silanols and the effectiveness of the end-capping (covering residual silanols with a small, inert chemical group) play a huge role.[2]
Troubleshooting Protocol: Column and Additive Strategies
-
Use a Modern, High-Purity, End-Capped Column: If you are using an older column, switch to a modern one based on high-purity Type B silica. These columns are specifically designed to minimize silanol interactions and provide better peak shapes for basic compounds.[8][11]
-
Consider Alternative Stationary Phases: If a standard end-capped C18 is still giving trouble, consider a phase with different properties:
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a hydration layer near the silica surface, which helps to shield the analyte from residual silanols.
-
PFP (Pentafluorophenyl) Phase: This phase offers alternative selectivity through aromatic and dipole-dipole interactions and is often effective for polar compounds.[12]
-
-
Introduce a Competitive Base Additive (for stubborn cases): If purchasing a new column is not an option, a "sacrificial base" can be added to the mobile phase.
-
Triethylamine (TEA): Add a low concentration (e.g., 10-20 mM or ~0.1%) of TEA to your mobile phase and adjust the pH after its addition. The protonated TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[7][11] Note: TEA is not MS-compatible due to its ion-suppressing effects.
-
| Strategy | Mechanism of Action | Pros | Cons |
| Low pH Mobile Phase | Neutralizes surface silanol groups (Si-OH). | Simple, effective, MS-compatible (with formic acid). | May not be sufficient for older columns; can reduce retention of some bases. |
| High-Purity (Type B) Column | Reduces the number of highly acidic silanol sites. | Excellent peak shape for bases, robust. | Higher initial cost than older columns. |
| Polar-Embedded Column | Shields residual silanols with a hydration layer. | Excellent peak shape, alternative selectivity. | May have different retention characteristics than standard C18. |
| TEA Additive | Competitively blocks active silanol sites. | Can improve peak shape on older, problematic columns. | Not MS-compatible, can be difficult to flush from the system. |
Q3: All my peaks, not just 2-Amino-5-sulfamoylbenzoic acid, are tailing. What does this indicate?
A3: If all peaks in your chromatogram are tailing, the problem is likely a physical or system-level issue rather than a specific chemical interaction. [13]
The Underlying Chemistry: Symmetrical peaks are formed when the analyte band travels uniformly through a well-packed column bed and smoothly through the system's tubing. Any disruption to this path can cause band broadening and tailing.
Troubleshooting Protocol: System-Level Checks
-
Check for a Column Void: The most common cause of universal peak tailing is a void or channel in the column's packed bed, often at the inlet.[2] This can happen from pressure shocks or mobile phase incompatibility.
-
Diagnosis: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (like 100% acetonitrile or methanol) for 10-20 column volumes.[2] This can sometimes wash away a blockage at the inlet frit. If the problem persists after reconnecting in the correct direction, the column is likely irreversibly damaged.
-
-
Inspect for Extra-Column Volume: Ensure you are using the correct tubing (narrow internal diameter, e.g., 0.005" or 0.12 mm for UHPLC) and that all connections are made properly with no gaps. Excessive volume between the injector and the column, or the column and the detector, will cause peak distortion.[14]
-
Ensure Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% ACN when the mobile phase is 90% water) will cause the sample band to spread improperly on the column head, leading to distorted peaks.
Q4: Could my HPLC system hardware itself be contributing to peak tailing for this specific compound?
A4: Yes, particularly for compounds that can chelate metals. While less common than silanol interactions, interactions with the stainless steel components of a standard HPLC system can sometimes contribute to peak tailing for sensitive compounds.
The Underlying Chemistry: 2-Amino-5-sulfamoylbenzoic acid has functional groups (specifically the carboxylate and amine) that can interact with and adsorb to active metal sites on stainless steel surfaces, such as column frits, tubing, and even the column body itself.[15] This is a known issue for phosphorylated molecules and can also affect other chelating agents. This interaction creates another secondary retention mechanism, leading to peak tailing and potential loss of signal intensity.
Troubleshooting Protocol: Inert Flow Path
-
System Passivation: Before extensive troubleshooting, it's good practice to passivate the HPLC system, especially if it has been idle or used with aggressive mobile phases. Flushing the system with a chelating agent like EDTA can help remove metal ions that may be causing active sites.
-
Use Bio-Inert or PEEK Hardware: For the most sensitive analyses, consider using a system with a "bio-inert" flow path.[16] This involves replacing standard stainless steel components with materials like PEEK (polyetheretherketone) or specially treated metals.[12]
-
Consider an Inert Column: Many manufacturers now offer columns with PEEK-lined or similarly treated hardware to eliminate the interaction between the analyte and the stainless steel column body and frits.[17][18] These are highly effective for preventing metal-ion mediated adsorption.[15][19]
By systematically addressing these potential chemical and physical causes, you can successfully troubleshoot and resolve peak tailing for 2-Amino-5-sulfamoylbenzoic acid, leading to a robust and reliable chromatographic method.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex Inc. (2026). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Ultra Inert GC Columns & Consumables. Retrieved from [Link]
-
LCGC International. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kausar, S., et al. (2022). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate. Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
YMC Europe. (n.d.). Bioinert HPLC & UHPLC Columns. Retrieved from [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Deranged Physiology. (2025). Furosemide. Retrieved from [Link]
-
Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). The Use of Bio-Inert Hardware in the Analysis of Oligonucleotides. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
Sources
- 1. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Bio-Inert Hardware for Oligonucleotides Analysis | Phenomenex [phenomenex.com]
- 16. Bioinert HPLC & UHPLC Columns | YMC [ymc.eu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. researchgate.net [researchgate.net]
Managing corrosive reagents in 5-sulfamoylanthranilic acid synthesis
Technical Support Center: Synthesis of 5-Sulfamoylanthranilic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Effective Management of Corrosive Reagents.
The synthesis of 5-sulfamoylanthranilic acid, a key intermediate in the production of various pharmaceuticals, involves the use of highly corrosive and reactive reagents. This guide, developed by our team of application scientists, provides in-depth technical support to navigate the challenges associated with this synthesis, with a strong emphasis on safety and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) about Corrosive Reagent Management
This section addresses common questions regarding the handling of corrosive reagents in the synthesis of 5-sulfamoylanthranilic acid.
Q1: What are the primary corrosive reagents of concern in this synthesis?
A1: The two primary corrosive reagents are chlorosulfonic acid (HSO₃Cl) and ammonia (NH₃) or its aqueous solution, ammonium hydroxide (NH₄OH). Chlorosulfonic acid is a strong acid and a powerful dehydrating agent that reacts violently with water.[1][2] Ammonia is a corrosive gas that can cause severe respiratory and skin irritation.[3]
Q2: What is the essential Personal Protective Equipment (PPE) for handling chlorosulfonic acid?
A2: Due to its highly corrosive nature, a comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[4]
-
Hand Protection: Acid-resistant gloves, such as those made of butyl rubber or Viton. Always consult the glove manufacturer's resistance chart.
-
Body Protection: An acid-resistant apron or a full chemical-resistant suit.[4]
-
Respiratory Protection: A full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) should be used, especially when working outside of a fume hood or in case of a spill.[1]
Q3: What are the most critical safety precautions when working with chlorosulfonic acid?
A3:
-
Work in a well-ventilated fume hood. [5]
-
Never add water to chlorosulfonic acid. The reaction is extremely exothermic and can cause violent splashing and the release of corrosive fumes.[1][2]
-
Ensure all glassware is completely dry to prevent any reaction with residual moisture.
-
Have appropriate spill cleanup materials readily available, such as a dry absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for spill absorption.[4]
-
An emergency safety shower and eyewash station must be immediately accessible.[4]
Q4: What are the main hazards associated with the ammonolysis step?
A4: The primary hazards during ammonolysis stem from the corrosive and volatile nature of ammonia. Inhalation of ammonia gas can cause severe respiratory irritation.[3] If the reaction is not properly controlled, the exothermic nature of the reaction between the sulfonyl chloride and ammonia can lead to a rapid increase in temperature and pressure.
Q5: Should I use anhydrous ammonia or ammonium hydroxide for the ammonolysis reaction?
A5: The choice between anhydrous ammonia and ammonium hydroxide depends on the specific reaction conditions and scale.
-
Anhydrous ammonia is a gas at room temperature and needs to be handled in a closed system with appropriate pressure-rated equipment. It is often used in industrial settings for its high reactivity and to avoid the introduction of water.
-
Ammonium hydroxide is an aqueous solution of ammonia and is easier to handle in a standard laboratory setting.[6] However, the presence of water can potentially lead to hydrolysis of the sulfonyl chloride as a side reaction. For many lab-scale preparations, concentrated ammonium hydroxide is a suitable and more manageable reagent.[7]
Part 2: Troubleshooting Guide for 5-Sulfamoylanthranilic Acid Synthesis
This guide provides solutions to common problems encountered during the synthesis, focusing on the management of corrosive reagents.
Chlorosulfonation of 2,4-Dichlorobenzoic Acid
Problem 1: The reaction mixture turns dark brown or black, and there is excessive fuming.
-
Potential Cause: The reaction temperature is too high, leading to charring and decomposition of the organic material. This can also be caused by the addition of chlorosulfonic acid at too fast a rate.
-
Solution:
-
Immediately cool the reaction vessel in an ice bath to bring the temperature down.
-
Reduce the rate of addition of chlorosulfonic acid.
-
Ensure continuous and efficient stirring to dissipate heat evenly.
-
For future reactions, maintain the temperature within the recommended range, typically between 40-150°C, depending on the specific protocol.[8]
-
Problem 2: Low yield of the desired sulfonyl chloride intermediate.
-
Potential Cause 1: Incomplete reaction due to insufficient chlorosulfonic acid or too short a reaction time.
-
Solution 1:
-
Use a slight excess of chlorosulfonic acid as specified in the protocol.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion.
-
-
Potential Cause 2: The starting material, 2,4-dichlorobenzoic acid, is of poor quality or contains impurities.
-
Solution 2:
-
Ensure the purity of the starting material before use. Recrystallization may be necessary.
-
Quenching of the Reaction Mixture
Problem 3: A violent, uncontrolled reaction occurs upon adding the reaction mixture to ice/water.
-
Potential Cause: This is a sign of a runaway reaction due to the highly exothermic nature of the hydrolysis of excess chlorosulfonic acid.[1][2] This is often exacerbated by adding the reaction mixture too quickly to the quenching medium.
-
Solution:
-
Immediate Action: If the reaction becomes too vigorous, cease addition immediately and, if possible, increase the cooling of the quenching vessel. Be prepared for the release of significant amounts of HCl gas and have appropriate ventilation in place.
-
Preventative Measures:
-
Add the reaction mixture very slowly and in a controlled manner to a well-stirred and efficiently cooled ice/water mixture.
-
Use a dropping funnel or a syringe pump for controlled addition.
-
Ensure the quenching vessel is large enough to accommodate any potential foaming or splashing.
-
-
Problem 4: The product precipitates as a sticky oil instead of a solid during quenching.
-
Potential Cause: The temperature of the quenching mixture is too high, or the concentration of the product is such that it oils out.
-
Solution:
-
Ensure the quenching medium is maintained at a low temperature (0-5 °C) throughout the addition.
-
Vigorous stirring can help to promote the formation of a crystalline solid.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.
-
Ammonolysis of the Sulfonyl Chloride Intermediate
Problem 5: The ammonolysis reaction is slow or incomplete.
-
Potential Cause 1: The temperature of the reaction is too low.
-
Solution 1:
-
Gently warm the reaction mixture to the temperature specified in the protocol. Be cautious, as the reaction can become exothermic.
-
-
Potential Cause 2: Insufficient ammonia is present to drive the reaction to completion.
-
Solution 2:
-
Use a sufficient excess of ammonia or ammonium hydroxide to ensure complete conversion of the sulfonyl chloride.[3]
-
Problem 6: Formation of significant amounts of the corresponding sulfonic acid as a byproduct.
-
Potential Cause: Hydrolysis of the sulfonyl chloride due to the presence of water, especially when using ammonium hydroxide.
-
Solution:
-
If possible and practical, use anhydrous ammonia.
-
If using ammonium hydroxide, add the sulfonyl chloride to the cold ammonium hydroxide solution to minimize the time the sulfonyl chloride is in contact with water at higher temperatures.
-
Ensure the reaction is run at the optimal temperature to favor ammonolysis over hydrolysis.
-
Part 3: Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Chlorosulfonic Acid
-
Preparation: Don all required PPE (face shield, chemical splash goggles, acid-resistant gloves, and a chemical-resistant apron) before handling the reagent bottle. Ensure the fume hood sash is at the appropriate height.
-
Dispensing: Use a clean, dry glass syringe or a cannula for transferring chlorosulfonic acid. Avoid using plastic syringes as they may be incompatible.
-
Cleaning: After dispensing, carefully rinse the syringe or cannula with a suitable inert solvent (e.g., dichloromethane) in the fume hood, and then quench the solvent washings in a separate, appropriate waste container.
Protocol 2: Controlled Quenching of the Chlorosulfonation Reaction Mixture
-
Preparation: Prepare a large beaker or flask containing a stirred mixture of crushed ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the reaction mixture. Place this quenching vessel in a larger secondary container (ice bath) to maintain a low temperature.
-
Addition: Slowly and carefully add the chlorosulfonation reaction mixture dropwise to the vigorously stirred ice/water mixture. Monitor the temperature of the quenching mixture and ensure it remains below 10 °C.
-
Observation: Be vigilant for any signs of a runaway reaction, such as a rapid temperature increase, excessive gas evolution, or uncontrolled foaming. If any of these are observed, stop the addition immediately.
-
Completion: Once the addition is complete, continue to stir the mixture for at least 30 minutes to ensure all the reactive species have been quenched.
Part 4: Visualizations
Diagram 1: Synthesis of 5-Sulfamoylanthranilic Acid
Caption: Decision tree for quenching issues.
Part 5: Data Summary
| Parameter | Chlorosulfonation | Ammonolysis |
| Key Reagents | 2,4-Dichlorobenzoic Acid, Chlorosulfonic Acid | Aryl Sulfonyl Chloride, Ammonia/Ammonium Hydroxide |
| Typical Temperature | 40-150 °C [8] | 30-70 °C [9] |
| Common Solvents | Neat or inert solvent (e.g., NMP) [10] | Water or polar organic solvent [9] |
| Potential Byproducts | Isomeric sulfonation products, decomposition products | Sulfonic acid (from hydrolysis) |
| Typical Yield | Not typically isolated, used in situ | 70-90% (can vary based on specific conditions) [11][12] |
Part 6: References
-
DuPont. (n.d.). Chlorosulfonic Acid: Properties, Uses, Storage and Handling. Retrieved from
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from
-
Lab Manager. (2024). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. Retrieved from [Link]
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Chlorosulfonicacid-7790-94-5.docx. Retrieved from [Link]
-
US Patent US5196573A, "Process for the preparation of sulfonated anthranilic acids," Google Patents.
-
CN105906589A, "Preparation method of furosemide," Google Patents.
-
CN102827181A, "A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid," Google Patents.
-
Sturm, K., Muschaweck, R., & Hropot, M. (1983). 5-sulfamoylorthanilic Acids, a Sulfonamide Series With Salidiuretic Activity. Journal of Medicinal Chemistry, 26(8), 1174-1187.
-
Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]
-
US Patent US3780067A, "Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid," Google Patents.
-
University of Anbar. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
CN103570595A, "Preparation method of 5-chlorine-2-aminobenzene sulfonamide," Google Patents.
-
US Patent US3860582A, "Derivatives of 4-chloro-5-sulfamoyl-anthranilic acid," Google Patents.
-
Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
-
US Patent US2929816A, "Ammonolysis of halogeno-aromatic compounds to produce amines," Google Patents.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ammonolysis - Wikipedia [en.wikipedia.org]
- 3. US2104983A - Ammonolysis of halogeno-aromatic compounds to produce amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 10. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]
- 11. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 12. US3860582A - Derivatives of 4-chloro-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5-sulfamoylbenzoic Acid and 3-Amino-5-sulfamoylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold can profoundly influence a molecule's biological activity. This guide provides an in-depth comparative analysis of two such isomers: 2-amino-5-sulfamoylbenzoic acid and 3-amino-5-sulfamoylbenzoic acid. While direct, head-to-head experimental data comparing these two specific molecules is not extensively available in the public domain, this guide synthesizes established structure-activity relationship (SAR) principles from closely related analogs to offer valuable insights for researchers and drug development professionals. We will delve into their chemical properties, known and extrapolated biological activities, and provide a framework for their experimental evaluation.
Introduction: The Critical Role of Isomerism in Drug Design
2-Amino-5-sulfamoylbenzoic acid and 3-amino-5-sulfamoylbenzoic acid are both derivatives of benzoic acid, featuring an amino (-NH₂) and a sulfamoyl (-SO₂NH₂) group. The key distinction lies in the position of the amino group relative to the carboxylic acid functionality (ortho in the 2-amino isomer and meta in the 3-amino isomer). This seemingly subtle structural difference can lead to significant variations in physicochemical properties such as acidity (pKa), electronic distribution, and three-dimensional conformation. These variations, in turn, dictate how the molecules interact with biological targets, ultimately defining their pharmacological profiles.
Sulfamoylbenzoic acid derivatives are a well-established class of compounds with diverse biological activities, including diuretic and antimicrobial effects.[1][2] Understanding the impact of the amino group's position is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Chemical Structures and Properties
A foundational understanding of the chemical structures of these isomers is paramount to appreciating their differential activities.
| Compound | 2-Amino-5-sulfamoylbenzoic Acid | 3-Amino-5-sulfamoylbenzoic Acid |
| Structure | ||
| CAS Number | 137-65-5 | 636-23-7 |
| Molecular Formula | C₇H₈N₂O₄S | C₇H₈N₂O₄S |
| Molecular Weight | 216.21 g/mol | 216.21 g/mol |
The ortho-position of the amino group in 2-amino-5-sulfamoylbenzoic acid allows for potential intramolecular hydrogen bonding between the amino and carboxylic acid groups, which can influence its conformation and acidity. In contrast, the meta-position of the amino group in the 3-amino isomer precludes this direct intramolecular interaction.
Comparative Biological Activity: A Focus on Diuretic Potential
One of the most well-documented activities of this class of compounds is their diuretic effect. Structure-activity relationship studies on aminobenzoic acid diuretics have revealed that the placement of the amino group is a critical determinant of activity.[3]
For maximal diuretic activity in the 5-sulfamoylbenzoic acid series, the amino group must be positioned at either the 2- or 3-position.[3] This has led to the development of two distinct series of high-ceiling loop diuretics:
-
5-Sulfamoyl-2-aminobenzoic acid derivatives: This series includes potent diuretics like furosemide and bumetanide.
-
5-Sulfamoyl-3-aminobenzoic acid derivatives: This series includes diuretics such as bumetanide and piretanide.[3]
While both isomers are precursors to active diuretics, the nature of substitutions that are tolerated at other positions on the aromatic ring differs significantly between the two series. This suggests that the two isomers, while both potentially active, likely interact with their biological target, the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, in a slightly different manner. The differing steric and electronic environments created by the ortho versus meta amino group likely influence the binding affinity and orientation within the transporter's binding pocket.
Antimicrobial Activity: A Known Attribute of the 2-Amino Isomer
2-Amino-5-sulfamoylbenzoic acid is also known by the common name sulfanilamide, a pioneering antimicrobial agent.[4] Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), sulfanilamide disrupts a vital metabolic pathway in susceptible bacteria, leading to a bacteriostatic effect.[2] This established antimicrobial profile makes the 2-amino isomer a valuable scaffold for the development of novel anti-infective agents.
The antimicrobial activity of 3-amino-5-sulfamoylbenzoic acid is not as well-documented. However, given that the sulfamoyl moiety is a key pharmacophore for antimicrobial activity in many sulfonamides, it is plausible that the 3-amino isomer may also exhibit some degree of antibacterial action. The difference in the position of the amino group could, however, affect its ability to mimic PABA and interact with dihydropteroate synthase, potentially leading to a different spectrum or potency of antimicrobial activity compared to its 2-amino counterpart.
Proposed Experimental Workflows for Direct Comparison
To provide definitive, quantitative data on the comparative activities of these two isomers, a series of well-controlled experiments are necessary. The following outlines a proposed workflow for researchers.
In Vitro Diuretic Activity Assessment (Na-K-2Cl Cotransporter Inhibition Assay)
This assay would provide a direct measure of the inhibitory potential of each compound on the primary target for loop diuretics.
Caption: Workflow for in vitro diuretic activity assessment.
Antimicrobial Susceptibility Testing
Standard microbiological assays can be employed to compare the antibacterial efficacy of the two isomers.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The positional isomerism of the amino group in 2-amino-5-sulfamoylbenzoic acid and 3-amino-5-sulfamoylbenzoic acid is a critical determinant of their biological activity. Based on established SAR, both isomers are valuable scaffolds for the development of diuretic agents, though likely with different substitution requirements for optimal potency. The 2-amino isomer is a known antimicrobial agent, and while the 3-amino isomer's activity in this regard is less characterized, it warrants investigation.
For drug development professionals, the choice between these two isomers will depend on the therapeutic target and the desired pharmacological profile. The insights provided in this guide, coupled with the proposed experimental workflows, offer a robust framework for the rational design and evaluation of novel drug candidates based on these versatile chemical scaffolds. Future research should focus on direct, quantitative comparisons of these isomers across a range of biological assays to fully elucidate their therapeutic potential.
References
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1523. Available at: [Link]
-
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
LookChem. (n.d.). 2-Aminobenzoic acid-5-sulfonamide. Retrieved from: [Link]
-
YouTube. (2024). SAR of Loop Diuretics (Sulphonamide Derivatives). Available at: [Link]
-
ResearchGate. (n.d.). Structure similarity of sulfanilamide and p-aminobenzoic acid. Available at: [Link]
Sources
A Comparative Guide to the Analysis of 2-Amino-5-sulfamoylbenzoic acid: LC-MS/MS versus HPLC-UV
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. 2-Amino-5-sulfamoylbenzoic acid, a key chemical intermediate and a potential impurity in certain sulfonamide-based drugs, presents a unique analytical challenge due to its polar nature and the need for sensitive detection. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the determination of 2-Amino-5-sulfamoylbenzoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to guide the selection of the most appropriate analytical methodology for their specific needs.
The Analytical Imperative: Why Method Selection Matters
The choice between LC-MS/MS and HPLC-UV is not merely a matter of instrument availability; it is a strategic decision that impacts sensitivity, selectivity, and the overall depth of analytical understanding. For a molecule like 2-Amino-5-sulfamoylbenzoic acid, which contains both a chromophore (the substituted benzene ring) and ionizable functional groups (carboxylic acid, amine, and sulfonamide), both techniques are viable. However, their fundamental principles of detection dictate their respective strengths and weaknesses.
-
HPLC-UV relies on the principle of light absorption by the analyte.[1] The aromatic ring in 2-Amino-5-sulfamoylbenzoic acid allows for detection by UV spectroscopy, making this a robust and widely accessible technique for quantitative analysis.[2]
-
LC-MS/MS , conversely, combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.[1] This technique ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z), offering exceptional sensitivity and selectivity.[3]
This guide will dissect the performance of each technique across key analytical parameters, providing a framework for informed decision-making.
Head-to-Head Comparison: Performance Metrics
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes a comparative overview of LC-MS/MS and HPLC-UV for the analysis of 2-Amino-5-sulfamoylbenzoic acid, based on typical performance data for structurally similar sulfonamides.
| Performance Parameter | LC-MS/MS | HPLC-UV | Rationale & Justification |
| Sensitivity (LOD/LOQ) | Excellent (pg to fg range) | Good (ng range) | LC-MS/MS offers significantly lower limits of detection due to the high specificity of mass-based detection, making it ideal for trace-level impurity analysis.[3][4] |
| Selectivity | High | Moderate | The selectivity of LC-MS/MS is derived from both the chromatographic separation and the specific mass-to-charge ratio of the analyte and its fragments.[5] HPLC-UV selectivity is primarily based on chromatographic retention time and the UV spectrum, which can be susceptible to interference from co-eluting compounds with similar chromophores.[6] |
| Linearity | Wide dynamic range | Good, but can be limited by detector saturation | Both techniques can provide excellent linearity over a range of concentrations. LC-MS/MS often demonstrates a wider linear dynamic range. |
| Accuracy & Precision | Excellent | Excellent | When properly validated, both methods can provide high accuracy and precision. The use of a stable isotope-labeled internal standard in LC-MS/MS can further enhance precision by correcting for matrix effects and variability in ionization.[7] |
| Matrix Effect | Prone to ion suppression or enhancement | Less susceptible | The ionization process in LC-MS/MS can be influenced by components in the sample matrix, potentially leading to ion suppression or enhancement.[8] HPLC-UV is generally less affected by matrix components that do not absorb at the analytical wavelength. |
| Cost & Complexity | Higher initial investment and operational costs; requires specialized expertise. | Lower initial investment and operational costs; routine operation requires moderate training. | The instrumentation for LC-MS/MS is more complex and expensive to purchase and maintain.[3] |
| Ideal Use Case | Impurity profiling, forced degradation studies, bioanalytical studies, and analysis of complex matrices. | Routine quality control, stability testing, and content uniformity of the main component and known impurities.[2] | The high sensitivity and selectivity of LC-MS/MS make it the preferred method for identifying unknown impurities and for bioanalysis where low concentrations are expected.[9] The robustness and cost-effectiveness of HPLC-UV make it well-suited for routine quality control applications.[2] |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the analysis of 2-Amino-5-sulfamoylbenzoic acid using both LC-MS/MS and HPLC-UV. These protocols are based on established methods for sulfonamides and can be adapted and validated for specific applications.
LC-MS/MS Method for the Quantification of 2-Amino-5-sulfamoylbenzoic Acid in Plasma
This protocol is designed for high-sensitivity bioanalysis, a common requirement in pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.[10]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution is recommended to ensure good peak shape and resolution from matrix components. A typical gradient could be: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[10]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode should be evaluated. Given the presence of both acidic and basic functional groups, both polarities should be tested for optimal sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion (the protonated or deprotonated molecule) and a specific product ion should be determined by infusing a standard solution of 2-Amino-5-sulfamoylbenzoic acid into the mass spectrometer.
HPLC-UV Method for the Purity Assessment of 2-Amino-5-sulfamoylbenzoic Acid
This protocol is tailored for routine quality control and purity analysis of the bulk drug substance.
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Amino-5-sulfamoylbenzoic acid reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution in the same diluent as the standard solution to a similar concentration.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often suitable. The exact ratio should be optimized to achieve good resolution and a reasonable run time.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 2-Amino-5-sulfamoylbenzoic acid, which should be determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis.
Caption: LC-MS/MS experimental workflow.
Caption: HPLC-UV experimental workflow.
Trustworthiness Through Validation: A Self-Validating System
To ensure the reliability and scientific integrity of the analytical data, both the LC-MS/MS and HPLC-UV methods must be validated according to the guidelines of the International Council for Harmonisation (ICH).[13] A properly validated method is a self-validating system, providing confidence in the results. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light), are crucial for establishing the stability-indicating nature of the method.[9]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and HPLC-UV are powerful tools for the analysis of 2-Amino-5-sulfamoylbenzoic acid, each with its own set of advantages and limitations.
-
LC-MS/MS is the undisputed champion of sensitivity and selectivity . Its ability to provide molecular weight and structural information makes it indispensable for impurity identification, forced degradation studies, and bioanalytical applications where trace-level quantification is required.
-
HPLC-UV offers a robust, cost-effective, and reliable solution for routine quality control and purity assessment. Its simplicity and widespread availability make it a workhorse in many pharmaceutical laboratories.
The ultimate choice of method will depend on the specific analytical challenge at hand. For early-stage drug development, where impurity profiling and metabolite identification are critical, LC-MS/MS is the superior choice. For routine quality control of the bulk drug substance, a validated HPLC-UV method is often sufficient and more practical. By understanding the fundamental principles and performance characteristics of each technique, researchers can confidently select the most appropriate analytical tool to ensure the quality, safety, and efficacy of their pharmaceutical products.
References
- Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- Pleasance, S., Blaylock, S. J., & O'Hara, G. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- Patel, D., & Singh, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Lee, H. B., & Peart, T. E. (2000). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.
- El-Gindy, A., Emara, S., & Mostafa, A. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Journal of Taibah University for Science, 9(3), 321-329.
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
- Dolan, J. W. (2011). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. LCGC North America, 29(6), 494-501.
-
Patsnap. (2023). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Application Note: Analysis of Primary Metabolites in Mouse Feces Using GC-MS/MS and LC-MS/MS. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Zhang, Y., et al. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Journal of International Medical Research, 46(12), 5036-5046.
-
Chamkasem, N. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches? [Online forum post]. ResearchGate. Retrieved from [Link]
- El-Gindy, A., Emara, S., & Mostafa, A. (2015). Validated and stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole sodium and sulfadimidine sodium in water soluble powder dosage form. Journal of Taibah University for Science, 9(3), 321-329.
- Unsal, I. A., Tasan, M., Gokcen, T., & Goren, A. C. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Journal of Chemical Metrology, 12(1), 70-78.
- Sharma, S., & Singh, S. (2014). An Introduction To Analytical Method Development For Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5233.
-
Waters Corporation. (2023). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Retrieved from [Link]
-
Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- El-Sayed, H. M., & El-Zeany, B. A. (2016). Development and validation of a Stability-Indicating RP-HPLC method for the determination of xipamide in pure and dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 229-234.
-
Bio-Analysis Centre. (n.d.). HPLC and LCMS Application Notes. Retrieved from [Link]
-
Patsnap. (2023). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved from [Link]
- Latorre-Moratalla, M. L., et al. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 10(7), 1593.
-
Agilent Technologies. (n.d.). Application Compendium: High-Performance Biopharma Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. theaspd.com [theaspd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzamide Derivatives
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For benzamide derivatives, a class of compounds with diverse therapeutic applications, robust and reliable analytical methods are the bedrock of quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth comparison of common analytical techniques for benzamide derivatives, focusing on the critical process of cross-validation to ensure consistency and reliability when transitioning between methods. As your partner in the lab, my goal is to not just provide protocols, but to illuminate the scientific reasoning that underpins them, ensuring your methods are not only compliant but scientifically sound.
The Imperative of Method Validation and Cross-Validation
An analytical method is not merely a set of instructions; it is a scientifically validated process that demonstrates its suitability for a specific purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard, outlining the validation characteristics required to ensure a method is fit for purpose.[1][2][3] These characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4]
However, the lifecycle of an analytical method often involves evolution. A method developed in an R&D lab may need to be transferred to a QC environment, or a legacy High-Performance Liquid Chromatography (HPLC) method might be updated to a more efficient Ultra-Performance Liquid Chromatography (UPLC) technique. In these instances, a simple validation of the new method is insufficient. We must perform a cross-validation , which is a direct comparison of results from two validated analytical methods to demonstrate their equivalence.[5] This process is crucial for maintaining data continuity and ensuring that the new method produces comparable results to the established one.[5][6]
The primary scenarios necessitating cross-validation include:
-
Transfer of a method between different laboratories or sites.
-
Modification of a validated method (e.g., changing instrumentation or column dimensions).
-
Use of different analytical methods to support the same study.
This guide will focus on the cross-validation between HPLC and UPLC methods, a common transition in modern analytical laboratories driven by the need for higher throughput and efficiency.[7][8]
Comparative Analysis of Analytical Techniques for Benzamide Derivatives
Several analytical techniques are employed for the quantification of benzamide derivatives. The choice of method is dictated by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the workhorse of pharmaceutical analysis. It offers a good balance of resolution, sensitivity, and cost-effectiveness. For benzamide derivatives, reversed-phase HPLC with UV detection is the most common approach.
Causality in HPLC Method Design:
-
Stationary Phase: A C18 column is frequently chosen due to its hydrophobicity, which provides good retention for the moderately polar benzamide scaffold.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. The organic modifier is adjusted to control the elution strength.[10]
-
Detection: UV detection is often employed, with the wavelength selected at the absorbance maximum of the specific benzamide derivative to ensure maximum sensitivity.[9][11]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography. By utilizing columns with sub-2 µm particles and instrumentation capable of handling higher pressures, UPLC delivers faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[7][8][12]
The UPLC Advantage:
-
Speed and Throughput: UPLC can reduce run times by a factor of up to 10, significantly increasing laboratory throughput.[8]
-
Resolution: The smaller particle size leads to higher efficiency and narrower peaks, resulting in better resolution of closely eluting compounds.[8]
-
Sensitivity: Sharper peaks lead to greater peak heights and improved signal-to-noise ratios, enhancing sensitivity.[8]
-
Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, leading to cost savings and a greener footprint.[7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers simplicity, high sample throughput, and low solvent consumption. It is particularly useful for the simultaneous analysis of multiple samples.
Key Features of HPTLC for Benzamides:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.[13]
-
Mobile Phase: A mixture of organic solvents is chosen to achieve optimal separation of the target analyte from any impurities.[13][14]
-
Detection: Densitometric scanning at the analyte's wavelength of maximum absorbance is used for quantification.[15]
Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of benzamide derivatives in bulk and pharmaceutical formulations.[16] These methods are often based on the inherent UV absorbance of the molecule or on the formation of a colored complex through a chemical reaction.[17][18]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics of different analytical methods for the determination of benzamide derivatives, based on data from various studies.
| Parameter | HPLC | UPLC | HPTLC | Spectrophotometry |
| Linearity Range | 1-100 µg/mL | 0.1-50 µg/mL | 100-1000 ng/spot | 2-20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| LOD | 0.1-1 µg/mL | 0.01-0.1 µg/mL | 10-50 ng/spot | 0.5-1 µg/mL |
| LOQ | 0.3-3 µg/mL | 0.03-0.3 µg/mL | 30-150 ng/spot | 1.5-3 µg/mL |
| Typical Run Time | 10-20 min | 2-5 min | N/A | N/A |
Note: The values presented are representative and may vary depending on the specific benzamide derivative, sample matrix, and instrumentation.
Experimental Protocols
Representative HPLC Method for a Benzamide Derivative
This protocol outlines a typical isocratic reversed-phase HPLC method for the quantification of a benzamide derivative in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v).
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the benzamide reference standard and dissolve in 100 mL of mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
- Sample Preparation: For tablets, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with mobile phase. Filter the solution through a 0.45 µm syringe filter.
3. System Suitability:
- Inject the 20 µg/mL working standard solution six times.
- Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
Cross-Validation Protocol: HPLC to UPLC
This protocol provides a step-by-step guide for the cross-validation of an established HPLC method with a newly developed UPLC method.
Objective: To demonstrate that the UPLC method provides equivalent results to the HPLC method for the quantification of the benzamide derivative.
1. Pre-requisites:
- Both the HPLC and UPLC methods must be individually validated according to ICH Q2(R1) guidelines.[1][2]
- A detailed cross-validation protocol should be written and approved.[19]
2. Experimental Design:
- Select a minimum of three batches of the drug product.
- Prepare samples from each batch in triplicate.
- Analyze each sample preparation using both the HPLC and UPLC methods.
3. Methodology:
4. Acceptance Criteria:
- The percentage difference between the mean results obtained by the HPLC and UPLC methods should not be more than 2.0%.
- The %RSD of the results from the UPLC method should be comparable to or better than that of the HPLC method.
Visualization of Workflows
The following diagrams illustrate the key workflows in analytical method validation and cross-validation.
Caption: Workflow for Analytical Method Validation and Lifecycle Management.
Caption: Step-by-step workflow for cross-validation between two analytical methods.
Conclusion: Ensuring Data Integrity Across the Product Lifecycle
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the continued reliability and consistency of analytical data throughout a product's lifecycle. By demonstrating the equivalence of a new or transferred method with an established one, we maintain the integrity of our data and the quality of the products we deliver. As we have seen, transitioning from a traditional HPLC method to a more modern UPLC approach for the analysis of benzamide derivatives can offer significant benefits in terms of speed, sensitivity, and efficiency. A well-designed and executed cross-validation study provides the necessary confidence to embrace these advancements without compromising data quality.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]
-
Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Development and Validation of HPTLC Method for Simultaneous Estimation of Levamisole Hydrochloride and Oxyclozanide in its Bulk. (2017). Austin Chromatography. [Link]
-
Challenges in Analytical Method Development and Validation. BioPharm International. [Link]
-
Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). ResearchGate. [Link]
-
Development and validation of spectrophotometric methods for estimating amisulpride in pharmaceutical preparations. (2010). Analytical Sciences. [Link]
-
Development and Validation of HPTLC Method for Estimation of Safinamide Mesylate in Bulk and in Tablet Dosage Form. (2012). ISRN Analytical Chemistry. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Writing a Protocol for Analytical Method Transfer. Pharma Validation. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
Current Practices and Challenges in Method Validation. (2017). Toxicologic Pathology. [Link]
-
A simple and sensitive spectrophotometric methods for assay of amisulpride in pure form and tablets is achieved. (2023). MINAR International Journal of Applied Sciences and Technology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Development and Validation of HPTLC and Green HPLC Methods for Determination of a New Combination of Quinfamide and Mebendazole. (2019). Journal of AOAC International. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
HPTLC Method Development and Validation of Indapamide in Bulk Drugs and Formulation Form. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. (2015). Journal of Chromatography B. [Link]
-
A Novel Sustainable UV Spectrophotometric Approach for the Quantification of Amisulpride in Bulk and Nanoformulations. (2025). Journal of Young Pharmacists. [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures. (2012). Journal of Food and Drug Analysis. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. (2023). Molecules. [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). SlideShare. [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
-
DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF AMISULPRIDE IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. jfda-online.com [jfda-online.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sepscience.com [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. medicalpaper.net [medicalpaper.net]
- 11. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of spectrophotometric methods for estimating amisulpride in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. minarjournal.com [minarjournal.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to Determining Detection and Quantification Limits for 2-Amino-5-sulfamoylbenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 2-Amino-5-sulfamoylbenzoic acid, a key chemical intermediate, requires robust analytical methods to ensure quality and control throughout the manufacturing process. This guide provides an in-depth comparison of potential analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-Amino-5-sulfamoylbenzoic acid, grounded in established scientific principles and regulatory expectations.
Introduction to 2-Amino-5-sulfamoylbenzoic Acid and Analytical Challenges
2-Amino-5-sulfamoylbenzoic acid is a sulfonamide derivative of anthranilic acid.[1] Its structure, featuring an aromatic ring, a carboxylic acid, an amino group, and a sulfamoyl group, presents unique analytical considerations. The presence of chromophores suggests suitability for UV detection, while the ionizable groups make it amenable to reversed-phase high-performance liquid chromatography (HPLC). For trace-level analysis, such as in impurity profiling, more sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be necessary.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For quantifying trace amounts of 2-Amino-5-sulfamoylbenzoic acid, establishing a reliable LOD and LOQ is a critical component of this validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
Comparative Analysis of Analytical Techniques
The two most common and appropriate techniques for the analysis of 2-Amino-5-sulfamoylbenzoic acid are HPLC with Ultraviolet (UV) detection and LC-MS/MS. The choice between them depends on the required sensitivity and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with UV-absorbing chromophores.[4][5] Given the aromatic nature of 2-Amino-5-sulfamoylbenzoic acid, this method is a primary candidate for its analysis.
-
Principle: The compound is separated from other components in a sample on a chromatographic column and detected by its absorbance of UV light at a specific wavelength.
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Robust and reproducible for routine quality control.
-
Straightforward method development.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS.
-
Potential for interference from co-eluting impurities that also absorb at the analytical wavelength.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as the detection of trace impurities or analysis in complex biological matrices, LC-MS/MS is the gold standard.[6][7]
-
Principle: After chromatographic separation, the analyte is ionized and identified based on its mass-to-charge ratio (m/z). The precursor ion is then fragmented, and a specific fragment ion is monitored for quantification, providing a high degree of selectivity.
-
Advantages:
-
Exceptional sensitivity, allowing for very low LOD and LOQ values.
-
High selectivity, minimizing the risk of interference from matrix components.
-
Provides structural confirmation based on mass fragmentation patterns.
-
-
Limitations:
-
Higher instrument and operational costs.
-
Susceptibility to matrix effects (ion suppression or enhancement), which requires careful method development and validation.[8]
-
More complex instrumentation and method development.
-
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ should be performed in accordance with the ICH Q2(R1) guideline, which provides several approaches.[2][3] The most common methods are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
General Experimental Workflow
The following diagram illustrates the general workflow for determining the LOD and LOQ of 2-Amino-5-sulfamoylbenzoic acid.
Caption: General workflow for LOD and LOQ determination.
Method 1: Based on Signal-to-Noise Ratio
This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
Experimental Protocol:
-
Instrument Setup:
-
HPLC-UV: Select a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase could consist of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. Set the UV detector to the wavelength of maximum absorbance for 2-Amino-5-sulfamoylbenzoic acid.
-
LC-MS/MS: Use a similar chromatographic setup as for HPLC-UV. Optimize the mass spectrometer parameters, including ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and fragmentation transitions (precursor and product ions).
-
-
Sample Analysis:
-
Inject a blank sample multiple times to establish the baseline noise.
-
Prepare and inject a series of diluted solutions of 2-Amino-5-sulfamoylbenzoic acid until a signal is observed that is distinguishable from the noise.
-
-
LOD and LOQ Calculation:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be subsequently verified by demonstrating acceptable precision and accuracy at this concentration.[9]
-
Method 2: Based on the Standard Deviation of the Response and the Slope
This method is more statistically rigorous and is preferred by many regulatory agencies.
Experimental Protocol:
-
Calibration Curve Construction:
-
Prepare a series of at least six calibration standards of 2-Amino-5-sulfamoylbenzoic acid in the expected range of the LOQ.
-
Inject each standard multiple times (e.g., n=3) and record the peak area.
-
Plot the mean peak area against the concentration and determine the linear regression line.
-
-
LOD and LOQ Calculation:
-
The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.[8]
-
-
The following diagram illustrates the workflow for this statistical approach.
Caption: Workflow for LOD/LOQ determination via calibration curve.
Comparison of Expected Performance
| Feature | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Expected LOD | Low µg/mL to high ng/mL range | Low ng/mL to pg/mL range | The selectivity of monitoring a specific mass transition in MS/MS drastically reduces background noise, allowing for the detection of much lower concentrations compared to the less specific UV absorbance. |
| Expected LOQ | Low to mid µg/mL range | Mid to high ng/mL range | The LOQ requires not just detection but also acceptable precision and accuracy. While MS/MS is more sensitive, matrix effects can impact reproducibility at very low levels, necessitating a higher LOQ relative to its LOD. |
| Matrix Interference | Higher susceptibility | Lower susceptibility | Co-eluting compounds with similar UV spectra can interfere with HPLC-UV analysis. LC-MS/MS can distinguish between compounds with the same retention time but different mass-to-charge ratios. |
| Confirmation | Based on retention time only | Based on retention time and mass fragmentation | The unique fragmentation pattern of a molecule in MS/MS provides a much higher degree of confidence in its identity. |
| Application | Routine quality control, assay of bulk material | Impurity profiling, analysis in biological matrices, trace analysis | The choice of method is dictated by the intended purpose of the analysis.[2] |
Conclusion and Recommendations
For the routine analysis of 2-Amino-5-sulfamoylbenzoic acid as a bulk substance or in simple formulations, a validated HPLC-UV method is likely to be sufficient, providing a cost-effective and robust solution. The expected LOQ in the µg/mL range would be adequate for most quality control purposes.
However, for applications requiring the detection of trace amounts of 2-Amino-5-sulfamoylbenzoic acid, such as when it is considered an impurity, or for its quantification in complex matrices like biological fluids, LC-MS/MS is the superior technique. Its enhanced sensitivity and selectivity will provide significantly lower LOD and LOQ values, likely in the ng/mL to pg/mL range, ensuring compliance with stringent regulatory requirements for impurity control.
Ultimately, the selection of the analytical technique and the validation of the LOD and LOQ must be fit for the intended purpose of the method. A thorough risk assessment and a clear understanding of the analytical requirements will guide the development of a scientifically sound and defensible analytical procedure.
References
-
Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Research, 37(4), 481-490. [Link]
-
Dolan, J. (2024). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Separation Science. [Link]
-
Abdallah, H., et al. (2015). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC–MS/MS. Analytical Methods, 7(19), 8194-8203. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
- Google Patents. (1965). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Link]
-
Pharmaffiliates. Furosemide-impurities. Accessed January 24, 2026. [Link]
-
ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method? [Link]
-
U.S. Environmental Protection Agency. (2025). Procedures for Detection and Quantitation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Siddiqui, A. A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 9(1), 224-230. [Link]
-
Kowalczuk, D., et al. (2016). LC-ESI-MS/MS methodology for determination of amino acids. Journal of Chromatography B, 1033, 283-291. [Link]
-
PubChem. 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. Accessed January 24, 2026. [Link]
-
BioProcess International. (2019). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Almac Group. Amino acid analysis. Accessed January 24, 2026. [Link]
-
International Council for Harmonisation. Quality Guidelines. Accessed January 24, 2026. [Link]
-
PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. sepscience.com [sepscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-sulfamoylbenzoic Acid
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-sulfamoylbenzoic acid (CAS No. 137-65-5), ensuring the protection of personnel and the environment. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Hazard Profile of 2-Amino-5-sulfamoylbenzoic Acid
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with 2-Amino-5-sulfamoylbenzoic acid. This understanding informs the necessity of the safety precautions and the rationale behind the recommended disposal methods.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-5-sulfamoylbenzoic acid presents the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Key Safety and Physical Properties of 2-Amino-5-sulfamoylbenzoic Acid
| Property | Value | Source |
| CAS Number | 137-65-5 | [2] |
| Molecular Formula | C₇H₈N₂O₄S | [2] |
| Molecular Weight | 216.21 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 246 °C (decomposes) | [2] |
| pKa | 4.41 (predicted) | [2] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx) | [4][5] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the irritant nature of 2-Amino-5-sulfamoylbenzoic acid, the following PPE and engineering controls are essential to minimize exposure:
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to control dust and potential vapors.[6]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are regularly inspected for tears or holes.
-
Respiratory Protection: For situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.
Disposal Decision Workflow
The appropriate disposal method for 2-Amino-5-sulfamoylbenzoic acid depends on the quantity of waste and the available facilities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the disposal of 2-Amino-5-sulfamoylbenzoic acid.
Step-by-Step Disposal Procedures
Based on the decision workflow, the following detailed protocols should be followed.
Small Spills and Contaminated Materials
For small spills (less than 1 gram) or cleaning of contaminated labware:
-
Isolate the Area: Restrict access to the spill area.
-
Absorb the Spill: Gently cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[7] Avoid raising dust.
-
Collect the Waste: Carefully scoop the absorbed material and any remaining powder into a clearly labeled, sealable hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with a damp cloth. Dispose of the cloth in the same hazardous waste container.
-
Final Disposal: The sealed container should be sent for high-temperature incineration through a licensed hazardous waste disposal company.
Bulk Waste Disposal
For larger quantities of expired or unwanted 2-Amino-5-sulfamoylbenzoic acid, two primary disposal routes are recommended: neutralization followed by drain disposal (if permitted) or direct disposal via a licensed waste management facility for incineration.
This procedure is only permissible if your institution's policies and local regulations allow for the on-site neutralization and drain disposal of this type of chemical waste.
-
Prepare the Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water. Strong bases should be avoided as they can cause a more vigorous and potentially hazardous reaction.
-
Dilute the Acidic Waste: If the waste is in solid form, dissolve it in water to a concentration of no more than 5%. If it is already in solution, ensure it is sufficiently diluted. Always add acid to water, never the other way around.
-
Perform Neutralization: In a large, appropriate container within a fume hood, slowly add the sodium bicarbonate solution to the diluted 2-Amino-5-sulfamoylbenzoic acid solution while stirring continuously. Be cautious of potential foaming due to the release of carbon dioxide gas.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Drain Disposal: Once neutralized, the solution can be slowly poured down the drain with a copious amount of running water (at least a 20-fold excess of water), in accordance with local wastewater regulations.
This is the most definitive and environmentally sound method for the disposal of 2-Amino-5-sulfamoylbenzoic acid, as it ensures the complete destruction of the organic molecule.
-
Packaging: Ensure the waste is securely packaged in a clearly labeled, non-reactive container. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Engage a Licensed Contractor: Arrange for collection and disposal by a licensed hazardous waste management company that operates a high-temperature incineration facility. Commercial incinerators should generally be run at 1600°F (approximately 870°C) with a residence time of 0.75 seconds to ensure 98% destruction of non-halogenated organics.[8]
-
Documentation: Complete all necessary waste manifest forms as required by your institution and regulatory bodies like the Environmental Protection Agency (EPA).
Emergency Procedures
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion
The responsible disposal of 2-Amino-5-sulfamoylbenzoic acid is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, use of appropriate PPE, and following a structured disposal workflow, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. When in doubt, always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
-
PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
- Contineanu, I., et al. (n.d.). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie.
-
ALPHACHEM Limited. (2017). Sulfonic Acid. Retrieved from [Link]
-
SULPHONIC ACID, 90%. (2018). Retrieved from [Link]
-
Diva-Portal.org. (n.d.). High temperature corrosion during waste incineration. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
GovInfo. (n.d.). Environmental Protection Agency § 721.9597. Retrieved from [Link]
-
EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
- Nowick, J. (n.d.).
-
Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-amino-5-sulfamoylbenzoic acid|137-65-5. Retrieved from [Link]
-
EPA. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Kansas State University. (n.d.). Appendix A: Chemical Compatibility List. Retrieved from [Link]
Sources
- 1. 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | C17H17N3O6S | CID 46853818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]
- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
Mastering the Safe Handling of 2-Amino-5-sulfamoylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 2-Amino-5-sulfamoylbenzoic acid. By understanding the "why" behind these safety protocols, you can mitigate risks and foster a culture of safety and scientific excellence.
Understanding the Hazards of 2-Amino-5-sulfamoylbenzoic Acid
2-Amino-5-sulfamoylbenzoic acid and its analogs are chemical compounds that require careful handling due to their potential health effects. According to safety data sheets, these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The solid, crystalline form of this chemical means there is a risk of generating airborne dust during handling, which can be inhaled or come into contact with the skin and eyes[1][2]. Therefore, the primary goal of a comprehensive PPE strategy is to prevent these routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling 2-Amino-5-sulfamoylbenzoic acid. The following table outlines the recommended PPE for various laboratory scenarios.
| Situation | Required PPE | Specifications and Rationale |
| Routine Handling (Small Quantities in Solution) | Eye/Face Protection, Hand Protection, Lab Coat | - Chemical safety goggles or glasses: Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against splashes[4]. - Chemically resistant gloves (e.g., nitrile rubber): Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use[1][5]. - Standard laboratory coat: Protects skin and personal clothing from contamination[5]. |
| Handling of Powder or Risk of Dust/Aerosol Generation | All of the above, plus Respiratory Protection | - NIOSH/MSHA-approved respirator: An N95 dust mask may be sufficient for low-level dust exposure. For procedures with a higher potential for aerosolization, a respirator with a particulate filter is recommended. All handling of powders should ideally be done within a certified chemical fume hood to minimize inhalation risk[1][4]. |
| Large Spills or Uncontrolled Release | Full Body Protection | - Splash goggles, full suit, dust respirator, boots, and gloves: In the event of a large spill, full body protection is necessary to prevent widespread contamination. A self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill and ventilation conditions[4]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring safety.
Preparation and Engineering Controls
-
Ventilation: Always handle 2-Amino-5-sulfamoylbenzoic acid in a well-ventilated area. For any procedure that could generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory[1].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[4].
-
PPE Inspection: Before beginning any work, carefully inspect all PPE for signs of damage, such as cracks, holes, or discoloration. Do not use compromised equipment[4].
Donning Personal Protective Equipment
The correct sequence for putting on PPE is critical to avoid cross-contamination.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
